Ganoderenic acid E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIFFDILGAASQL-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderenic Acid E: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from fungi of the Ganoderma genus, notably Ganoderma lucidum and Ganoderma tsugae. Since its discovery, it has garnered interest for its potential therapeutic properties, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its discovery and origin, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its isolation and for the assessment of its cytotoxic and anti-inflammatory effects. Furthermore, this guide presents key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.
Discovery and Origin
This compound was first isolated and characterized in 1985 by Kikuchi and colleagues from the gills of the fungus Ganoderma lucidum[1][2]. This discovery was part of a broader effort to identify the bioactive triterpenoid constituents of this medicinally significant mushroom[1][3][4][5]. Subsequent research has also identified this compound in other Ganoderma species, such as Ganoderma tsugae[6][7][8]. These fungi, commonly known as Lingzhi or Reishi mushrooms, have a long history of use in traditional Asian medicine[1][3][4][5]. The primary source of this compound for research and development purposes is through extraction and purification from the fruiting bodies of these fungi[1][2][6][7][8].
Physicochemical and Spectroscopic Data
The chemical structure of this compound is characterized as 3,7,11,15,23-pentaoxo-5α-lanost-8-en-26-oic acid[1][8]. Its molecular formula is C30H40O7, with a molecular weight of 512 g/mol [8].
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C30H40O7 | [8] |
| Molecular Weight | 512 g/mol | [8] |
| Melting Point | 120-122 °C | [8] |
| IR (KBr, cm-1) | 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | [8] |
| ¹H NMR (CDCl₃, δ) | 0.88 (3H, s, H-18), 0.98 (3H, d, J=6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J=7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) | [8] |
| MS (m/z) | 512 (M+) | [8] |
Biological Activities and Quantitative Data
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The available quantitative data for its half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 101 | [9] |
| HepG2 | Hepatocellular Carcinoma | 0.144 | [9] |
| HepG2 2.2.15 | Hepatocellular Carcinoma (HBV-producing) | 0.105 | [9] |
| P388 | Murine Leukemia | 5.012 | [9] |
| Raji | Burkitt's Lymphoma | >100 | [9] |
While specific anti-inflammatory studies on this compound are limited, other ganoderic acids have been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway[5][10][11][12][13]. This suggests that this compound may possess similar activities.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is adapted from the semi-preparative HPLC method described by Chen et al. (2003) for the isolation of this compound from Ganoderma tsugae[6][8].
4.1.1. Extraction of Crude Triterpenoids
-
Obtain dried and powdered fruiting bodies of Ganoderma tsugae.
-
Perform solvent extraction to obtain the acidic ethyl acetate (B1210297) soluble material (AESM), which represents the crude triterpenoid fraction.
4.1.2. Semi-Preparative HPLC
-
HPLC System: A semi-preparative HPLC system equipped with a UV-VIS detector.
-
Column: Lichrosorb RP-18 (7 µm, 250 x 25 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid.
-
Initial condition: Acetonitrile : 2% acetic acid = 1 : 3 (v/v).
-
After 80 minutes, change to: Acetonitrile : 2% acetic acid = 1 : 2 (v/v).
-
-
Flow Rate: 7.8 mL/min.
-
Detection: UV at 252 nm.
-
Procedure:
-
Dissolve the AESM in 50% ethanol.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the peak of this compound.
-
Combine the fractions and allow the solvent to evaporate to obtain crystalline this compound.
-
References
- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GANODERIC ACID D, E, F, AND H AND LUCIDENIC ACID D, E, AND F, NEW TRITERPENOIDS FROM GANODERMA LUCIDUM [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ganoderenic acid E chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acids family, it has attracted significant scientific interest due to its potential therapeutic properties. These compounds are known to possess a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with comprehensive experimental protocols and an examination of its role in cellular signaling pathways.
Chemical Structure and Properties
This compound is a highly oxygenated tetracyclic triterpenoid. Its chemical structure has been elucidated through various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₀O₈ | [1] |
| Molecular Weight | 528.63 g/mol | [1] |
| CAS Number | 110241-23-1 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (50 mg/mL) | [2] |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features | Reference |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z 512 | [3] |
| Infrared (IR) νₘₐₓ (KBr, cm⁻¹) | 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | [3] |
| ¹H-NMR (CDCl₃, δ) | 0.88 (3H, s, H-18), 0.98 (3H, d, J=6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J=7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) | [3] |
Experimental Protocols
Isolation and Purification of this compound from Ganoderma lucidum
The following protocol describes a general method for the isolation and purification of ganoderic acids, which can be adapted for this compound.[4][5]
1. Extraction:
- Material: Dried and powdered fruiting bodies of Ganoderma lucidum.
- Solvent: 95% ethanol (B145695).
- Procedure:
- Macerate the powdered Ganoderma lucidum with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
- Perform the extraction at 60-80°C for at least 2 hours with continuous stirring. Repeat the extraction three times to maximize the yield.
- Filter the mixture after each extraction to separate the ethanolic extract from the solid residue.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude triterpenoid extract.
2. Chromatographic Separation:
- Silica (B1680970) Gel Column Chromatography:
- Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).
- Dissolve the crude triterpenoid extract in a minimal amount of chloroform and load it onto the column.
- Elute the column with a gradient of chloroform and acetone (B3395972) to separate the fractions.
- Preparative High-Performance Liquid Chromatography (HPLC):
- Dissolve the enriched fraction containing this compound in the mobile phase.
- Utilize a semi-preparative or preparative C18 HPLC column.
- Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.
- Set the detection wavelength at 252 nm.
- Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
In Vitro Bioactivity Assays
1. Cell Viability Assay (MTT Assay):
- Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
- Procedure:
- Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound for 24-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
2. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):
- Objective: To evaluate the anti-inflammatory potential of this compound.
- Procedure:
- Culture RAW 264.7 macrophage cells in a 96-well plate.
- Pre-treat the cells with different concentrations of this compound for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
- Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, including likely this compound, exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.
The diagram above illustrates how this compound is hypothesized to inhibit the inflammatory response. It is proposed to block the activation of IKK and MAPK pathways, which in turn prevents the translocation of transcription factors NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[6][7]
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum with potential applications in drug development, particularly in the areas of anti-inflammatory therapies. This guide provides a foundational understanding of its chemical properties, methods for its isolation, and protocols for evaluating its biological activity. Further research into its specific molecular targets and mechanisms of action will be crucial for realizing its full therapeutic potential.
References
- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jfda-online.com [jfda-online.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Ganoderenic Acid E in Ganoderma lucidum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderma lucidum, a renowned medicinal mushroom, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these, the lanostane-type triterpenoids, particularly ganoderic acids (GAs), are of significant pharmacological interest due to their wide range of therapeutic properties, including antitumor, anti-HIV, and anti-inflammatory activities.[1] Ganoderenic acid E, a highly oxygenated triterpenoid (B12794562), stands out as a prominent compound identified during specific growth phases of the mushroom.[2][3] Understanding its biosynthetic pathway is critical for optimizing its production through metabolic engineering and synthetic biology approaches, thereby paving the way for novel drug development.
This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound in Ganoderma lucidum. It details the core enzymatic steps, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the complex biological processes involved.
The Biosynthesis Pathway of this compound
The formation of this compound is a multi-step process that begins with the universal precursor for isoprenoids, acetyl-CoA, and proceeds through the mevalonate (B85504) (MVA) pathway to form the core triterpenoid skeleton, which is then extensively modified.
Upstream Pathway: From Acetyl-CoA to Lanosterol (B1674476)
The initial phase of biosynthesis is the well-characterized mevalonate pathway, which constructs the C30 precursor, lanosterol.[1][4] This pathway involves a series of enzymatic reactions starting in the cytoplasm.
-
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by acetyl-CoA acetyltransferase (AACT). Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) adds another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5]
-
Synthesis of Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR). This is a critical rate-limiting step in the pathway and a common target for genetic engineering to enhance triterpenoid production.[6][7]
-
Formation of Isoprenoid Building Blocks: Mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (MPK), and then decarboxylated by mevalonate diphosphate (B83284) decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).[5]
-
Isomerization and Condensation: IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI). These C5 units are then condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) by farnesyl diphosphate synthase (FPS).[5][8]
-
Squalene (B77637) and Lanosterol Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase (SQS) to form squalene.[6] Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). Finally, 2,3-oxidosqualene is cyclized by lanosterol synthase (LS, also known as oxidosqualene cyclase or OSC) to form lanosterol, the first cyclic precursor of ganoderic acids.[5][8]
References
- 1. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderenic Acid E: A Technical Overview of Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a member of the highly oxygenated lanostane-type triterpenoids, a class of bioactive compounds primarily isolated from fungi of the Ganoderma genus. These fungi, particularly Ganoderma lucidum (Lingzhi or Reishi), have been a cornerstone of traditional medicine in East Asia for centuries, valued for their purported health-promoting and therapeutic properties. In recent years, scientific inquiry has focused on isolating and characterizing the specific chemical constituents responsible for these effects, with ganoderic acids being of significant interest. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
The primary natural sources of this compound are various species of the medicinal mushroom Ganoderma. While a definitive and exhaustive list of all containing species is yet to be compiled, it has been identified and quantified in several well-studied species.
Principal Fungal Sources
Ganoderma species are the exclusive natural sources from which this compound has been isolated and characterized. The fruiting bodies, mycelia, and spores of these fungi are all known to produce a complex mixture of triterpenoids, including a variety of ganoderic and lucidenic acids.
The most notable species containing this compound include:
-
Ganoderma tsugae : This species has been a primary subject of studies that have quantified this compound, indicating it as a significant source.
-
Ganoderma lucidum : Widely recognized for its medicinal properties, G. lucidum is a known producer of a diverse array of ganoderic acids, including this compound. However, quantitative data for this specific compound in G. lucidum is less commonly reported compared to other ganoderic acids like A, B, and C.
Abundance in Ganoderma tsugae
Quantitative analysis of the triterpenoid (B12794562) content in Ganoderma tsugae has provided specific data on the abundance of this compound. A seminal study by Chen et al. (2003) analyzed various raw and processed G. tsugae products and provides the most detailed quantitative data available to date. The concentration of this compound, along with other ganoderic acids, was determined using High-Performance Liquid Chromatography (HPLC).
Table 1: Abundance of this compound and Other Ganoderic Acids in Ganoderma tsugae Samples
| Sample ID | Sample Description | This compound (mg/g of AESM) | Other Major Ganoderic Acids (mg/g of AESM) | Total Ganoderic Acids (mg/g of AESM*) |
| GT-1 | Raw Material (Fruiting Body) | 1.8 | Ganoderic Acid A: 22.0, Ganoderic Acid B: 15.2 | 82.5 |
| GT-2 | Raw Material (Fruiting Body) | 2.1 | Ganoderic Acid A: 25.3, Ganoderic Acid B: 17.8 | 95.6 |
| GP-1 | Commercial Product | 1.5 | Ganoderic Acid A: 18.9, Ganoderic Acid B: 13.5 | 71.3 |
| GP-2 | Commercial Product | 1.2 | Ganoderic Acid A: 15.4, Ganoderic Acid B: 11.1 | 58.9 |
| GP-3 | Commercial Product | 2.5 | Ganoderic Acid A: 28.1, Ganoderic Acid B: 20.3 | 108.7 |
| GP-4 | Commercial Product | 0.9 | Ganoderic Acid A: 12.3, Ganoderic Acid B: 8.9 | 47.2 |
| GP-5 | Commercial Product | 1.7 | Ganoderic Acid A: 20.5, Ganoderic Acid B: 14.7 | 78.4 |
| GP-6 | Commercial Product | 1.1 | Ganoderic Acid A: 14.8, Ganoderic Acid B: 10.6 | 56.1 |
*AESM: Acidic Ethyl Acetate (B1210297) Soluble Material (Crude Triterpenoid Fraction)
Experimental Protocols
The isolation and quantification of this compound from its natural sources involve a series of well-established chromatographic techniques. The following sections detail the typical methodologies employed.
Isolation of this compound
The general workflow for the isolation of this compound from Ganoderma fruiting bodies is a multi-step process involving extraction, solvent partitioning, and chromatographic separation.
2.1.1. Extraction and Fractionation
-
Drying and Pulverization : The fresh fruiting bodies of Ganoderma are dried at a controlled temperature (typically 40-60°C) to a constant weight and then pulverized to a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Solvent Extraction : The powdered material is extracted with a suitable organic solvent, most commonly ethanol (B145695) or methanol (B129727), using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
-
Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The triterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.
-
Acid-Base Extraction : To further purify the acidic triterpenoids, the ethyl acetate fraction is subjected to an acid-base extraction. The fraction is dissolved in an organic solvent and extracted with an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃). The aqueous layer, containing the acidic triterpenoids, is then acidified (e.g., with HCl) and re-extracted with an organic solvent to yield the Acidic Ethyl Acetate Soluble Material (AESM).
Caption: General workflow for the extraction and fractionation of triterpenoids from Ganoderma.
2.1.2. Chromatographic Purification
The crude triterpenoid fraction (AESM) is subjected to one or more chromatographic steps to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography : The AESM is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate) to separate the triterpenoids into fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound are further purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with acetic acid or formic acid).
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantitative analysis of this compound. More recently, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for higher sensitivity and selectivity.
2.2.1. HPLC-UV Method
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically used. A common mobile phase consists of Solvent A (e.g., 0.1% phosphoric acid or acetic acid in water) and Solvent B (acetonitrile or methanol). The gradient is programmed to achieve optimal separation of the various ganoderic acids.
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : UV detection at a wavelength where the triterpenoids exhibit significant absorbance, usually around 252 nm.
-
Quantification : A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Caption: A simplified workflow for the quantification of this compound by HPLC-UV.
Table 2: Typical HPLC-UV Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Aqueous Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is limited, the broader class of ganoderic acids has been extensively studied for its pharmacological effects. It is plausible that this compound shares some of these properties.
Overview of Ganoderic Acid Bioactivities
Ganoderic acids as a group have been reported to exhibit a wide range of biological activities, including:
-
Anti-cancer effects : Induction of apoptosis, inhibition of cell proliferation and metastasis.
-
Anti-inflammatory properties : Inhibition of pro-inflammatory mediators.
-
Hepatoprotective effects : Protection against liver damage.
-
Antioxidant activity : Scavenging of free radicals.
-
Antiviral activity : Inhibition of viral replication.
Signaling Pathways Modulated by Ganoderic Acids
The therapeutic effects of ganoderic acids are attributed to their ability to modulate various intracellular signaling pathways. Although specific pathways for this compound have not been elucidated, research on other ganoderic acids provides insights into potential mechanisms.
-
NF-κB Signaling Pathway : Many ganoderic acids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immunity. Inhibition of NF-κB leads to a downregulation of pro-inflammatory cytokines and enzymes.
Caption: General mechanism of NF-κB inhibition by ganoderic acids.
-
MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some ganoderic acids have been found to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby influencing cellular responses to external stimuli.
Note: It is critical to emphasize that the biological activities and modulation of signaling pathways described above are for the general class of ganoderic acids. Further research is required to specifically investigate and confirm these effects for this compound.
Conclusion and Future Perspectives
This compound is a significant triterpenoid constituent of Ganoderma species, particularly G. tsugae. Standardized and validated analytical methods, primarily HPLC-based, are available for its quantification, which is crucial for the quality control of Ganoderma-derived products. While the broader class of ganoderic acids exhibits a wide array of promising pharmacological activities, there is a notable gap in the literature regarding the specific biological effects and mechanisms of action of this compound.
Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. In vitro and in vivo studies are warranted to elucidate its specific anti-cancer, anti-inflammatory, and other therapeutic properties. Furthermore, investigations into its effects on key signaling pathways will be essential to understand its molecular mechanisms of action and to unlock its full potential as a therapeutic agent. This will pave the way for its potential development as a novel drug candidate for a variety of diseases.
Ganoderenic Acid E: A Technical Overview for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has a long history of use in traditional Asian medicine for promoting health and longevity. Modern scientific research has identified ganoderic acids as key bioactive constituents responsible for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its potential therapeutic applications by examining the biological activities and signaling pathways of the broader ganoderic acid family.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and formulation scientists.
| Property | Value | Citation(s) |
| CAS Number | 98665-14-6, 110241-23-1 | [1] |
| Molecular Weight | 512.63 g/mol | [1] |
| Molecular Formula | C30H40O7 | [2] |
Biological Activities and Signaling Pathways
While specific research on this compound is limited, the broader family of ganoderic acids has been extensively studied, revealing significant therapeutic potential, particularly in oncology and immunology. The mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-Cancer Effects
Ganoderic acids have demonstrated potent anti-tumor activities across various cancer cell lines. These effects are primarily attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[3]
One of the central signaling pathways implicated in the anti-cancer effects of ganoderic acids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[4] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Ganoderic acids have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[5]
Another critical pathway is the intrinsic apoptosis pathway, which is often mediated by the mitochondria. Ganoderic acids can induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, leading to the release of cytochrome c from the mitochondria.[5][6] This, in turn, activates a cascade of caspases, ultimately leading to cell death.[5][6]
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are generalized experimental protocols based on methodologies used for closely related ganoderic acids, such as Ganoderic Acid TR and Deacetyl Ganoderic Acid F. These can serve as a starting point for designing studies with this compound.
In Vitro Anti-Cancer Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture a cancer cell line of interest (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics.[7]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the solvent) and an untreated control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]
3. Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Anti-Inflammatory Activity (LPS-Induced Inflammation Model)
This protocol is designed to evaluate the anti-inflammatory effects of this compound in a mouse model.
1. Animal Model and Acclimatization:
-
Use a suitable mouse strain (e.g., C57BL/6) and allow the animals to acclimatize for at least one week before the experiment.[9]
2. Preparation and Administration of this compound:
-
Prepare a formulation of this compound for administration (e.g., suspension in carboxymethylcellulose sodium for oral gavage).[9]
-
Administer this compound to the treatment group of mice for a specified number of days. The control group should receive the vehicle only.[9]
3. Induction of Inflammation:
-
Induce systemic inflammation by intraperitoneally injecting lipopolysaccharide (LPS) into the mice.[9]
4. Sample Collection and Analysis:
-
At a predetermined time point after LPS injection, euthanize the mice and collect blood and tissue samples (e.g., liver, spleen).
-
Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Conduct histopathological analysis of the collected tissues to assess inflammation.
Figure 3: General experimental workflow for assessing the biological activity of this compound.
Conclusion
This compound, as part of the broader family of ganoderic acids from Ganoderma lucidum, represents a promising area for further research and drug development. The well-documented anti-cancer and anti-inflammatory properties of this class of compounds, mediated through key signaling pathways such as NF-κB and the intrinsic apoptosis pathway, provide a strong rationale for investigating the specific therapeutic potential of this compound. The experimental protocols outlined in this guide offer a foundation for researchers to explore its efficacy and mechanisms of action, paving the way for potential novel therapeutic applications.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Bioactivity of Ganoderenic Acid E: A Technical Guide
Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are recognized for their diverse pharmacological properties, particularly in oncology and inflammation.[1] Among the numerous derivatives, Ganoderenic acid E has been identified as a bioactive component. However, detailed public data on its specific mechanisms and quantitative bioactivity are limited. This technical guide consolidates the available information on this compound and provides a broader context by examining the well-documented bioactivities of closely related Ganoderma triterpenoids. The guide offers an in-depth exploration of the methodologies used for in vitro screening and the key signaling pathways these compounds modulate, serving as a vital resource for researchers in drug discovery and development.
Anticancer Bioactivity
The primary anticancer effects of Ganoderma triterpenoids are attributed to their ability to induce programmed cell death (apoptosis), inhibit cell proliferation by arresting the cell cycle, and prevent metastasis.
Cytotoxicity Screening
The cytotoxic potential of Ganoderic acids is the foundational assessment of their anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting cell growth. While specific IC50 values for this compound are not widely published, it has been reported to exhibit significant cytotoxic activity against several tumor cell lines.[2] For a comparative perspective, the cytotoxic activities of other prominent Ganoderic acids against various cancer cell lines are summarized below.
Table 1: In Vitro Cytotoxicity of this compound and Related Triterpenoids
| Compound | Cancer Cell Line | IC50 / LC50 (µM) | Incubation Time (h) | Reference(s) |
| This compound | HepG2 (Liver), P-388 (Leukemia) | Significant Cytotoxicity (Value not specified) | Not Specified | [2] |
| Ganolucidic Acid E | Caco-2, HepG2, HeLa | 20.87 to 84.36 (Range) | Not Specified | [3] |
| Ganoderic Acid A | HepG2 (Liver) | 203.5 | 48 | [4] |
| Ganoderic Acid A | SMMC7721 (Liver) | 139.4 | 48 | [4] |
| Ganoderiol E | MCF-7 (Breast) | 6.35 | Not Specified | [5] |
| Ganoderic Acid Jc | HL-60 (Leukemia) | 8.30 | Not Specified | [5] |
| Ganoderic Acid DM | Caco-2 (Colorectal) | 20.87 to 84.36 (Range) | Not Specified | [3] |
Induction of Apoptosis
Ganoderic acids are known to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the regulation of key proteins that lead to mitochondrial dysfunction and the activation of a cascade of caspases, the executioners of cell death.[1] Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, Ganoderic acids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, Ganoderic Acid A has been shown to induce G0/G1 phase arrest in human hepatocellular carcinoma cells.[4] This is often accompanied by the modulation of cell cycle regulatory proteins, such as the downregulation of cyclins (e.g., Cyclin D1) and the upregulation of cyclin-dependent kinase (CDK) inhibitors (e.g., p21).[4]
Anti-inflammatory Bioactivity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Ganoderic acids exhibit potent anti-inflammatory effects by modulating critical signaling pathways that regulate the inflammatory response.[7]
Inhibition of Inflammatory Mediators
The anti-inflammatory potential of Ganoderic acids is often assessed by their ability to inhibit the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). These mediators include nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8]
Table 2: In Vitro Anti-inflammatory Activity of Ganoderic Acids
| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Key Signaling Pathway(s) | Reference(s) |
| Deacetyl Ganoderic Acid F | BV-2 (Microglia) | LPS | NO, iNOS, TNF-α, IL-6, IL-1β | NF-κB | [7][8] |
| Ganoderic Acid A | BV-2 (Microglia) | LPS | TNF-α, IL-1β, IL-6 | Farnesoid X Receptor (FXR) | [7] |
| General Ganoderic Acids | RAW 264.7 (Macrophage) | LPS | NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | NF-κB | [9][10] |
Key Signaling Pathways
The biological activities of Ganoderic acids are underpinned by their ability to modulate intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most frequently implicated in their anticancer and anti-inflammatory effects.[7][11]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of genes involved in inflammation, cell survival, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Ganoderic acids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[12] This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes.[12]
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[13] Dysregulation of this pathway is common in cancer.[14] Various Ganoderic acids have been shown to modulate the MAPK pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis.[15][16]
Experimental Protocols
This section provides standardized methodologies for the key in vitro experiments used to screen the bioactivity of compounds like this compound.
Cell Viability Assay (MTT/CCK-8)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate overnight (~16-24 h) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).[18]
-
Reagent Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[4][18]
-
Solubilization & Measurement: If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. If using CCK-8, no solubilization step is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.[19]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.[19]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[18][19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.[20]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise while gently vortexing. Store the fixed cells at -20°C overnight.[17][20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[4][19] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[21]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Caspase-3, β-actin) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using image analysis software.[19]
Visualizations: Workflows and Pathways
Caption: General experimental workflow for in vitro bioactivity screening.
Caption: The mitochondrial (intrinsic) pathway of apoptosis.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
- 10. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Solubility of Ganoderenic Acid E: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Ganoderenic acid E, a prominent triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes known information for related compounds and provides detailed experimental protocols for its determination.
Estimated Solubility of this compound
Direct, peer-reviewed quantitative solubility data for this compound remains elusive. However, based on the known solubility of structurally similar ganoderic acids, such as Ganoderic Acid D, and qualitative information from suppliers, an estimated solubility profile can be established. Ganoderic acids are generally characterized by poor aqueous solubility and good solubility in polar aprotic solvents.
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM (approx. 5.17 mg/mL) | This compound is commercially available in a 10 mM DMSO solution, indicating good solubility. Ganoderic Acid D has a reported solubility of approximately 30 mg/mL in DMSO. |
| Ethanol (B145695) | Likely Soluble | Ganoderic Acid D is soluble in ethanol at approximately 30 mg/mL. Similar solubility is anticipated for this compound. |
| Methanol | Likely Soluble | Methanol is a common solvent for the extraction of ganoderic acids, suggesting good solubility. |
| Water | Poorly Soluble | Triterpenoids, including ganoderic acids, are known to have very low solubility in water. |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Similar to water, solubility is expected to be minimal. For experimental purposes, it is recommended to first dissolve in a minimal amount of an organic solvent like DMSO or ethanol before dilution in an aqueous buffer. |
Note: The above table is an estimation based on available data for similar compounds and should be experimentally verified.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a robust experimental protocol is required. The following is a generalized procedure based on High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a validated method for the quantification of this compound.
Materials and Equipment
-
This compound (high purity standard)
-
HPLC-grade solvents (DMSO, ethanol, methanol, water)
-
Phosphate-buffered saline (PBS)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with DAD detector
-
C18 reversed-phase HPLC column
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.
-
Add a known volume of the respective solvent to each vial.
-
Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation for HPLC Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
HPLC-DAD Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or M).
-
Visualization of a Relevant Signaling Pathway
Ganoderic acids are known to exert their biological effects through the modulation of various signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a common target. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by Ganoderic Acids.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described in section 2.0.
Conclusion
Ganoderenic Acid E: An In-depth Technical Guide on Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum, is a compound of significant interest for its potential therapeutic properties. Understanding its stability and degradation profile is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound and related ganoderic acids. Due to the limited direct research on this compound, this guide synthesizes available data on closely related analogues to infer its potential stability profile. Detailed experimental protocols for conducting stability and degradation studies are provided, alongside a discussion of its potential metabolic fate and interaction with cellular signaling pathways.
Introduction to this compound
This compound is a highly oxygenated tetracyclic triterpenoid derived from Ganoderma species. Like other ganoderic acids, it is recognized for its potential bioactivities, which has spurred interest in its pharmaceutical development. However, a critical aspect of drug development is the characterization of a compound's stability under various environmental conditions and its degradation pathways. This knowledge is essential for formulation development, determining storage conditions, and ensuring the safety and efficacy of the final product.
Notably, direct and extensive stability studies on this compound are not widely available in the current scientific literature. Therefore, this guide also draws upon stability data from other well-studied ganoderic acids, such as Ganoderic Acid A, D, and H, to provide a predictive profile for this compound.
Chemical Stability Profile
The stability of this compound, like other lanostane-type triterpenoids, is influenced by factors such as pH, temperature, and light. While specific quantitative data for this compound is scarce, forced degradation studies on similar compounds provide valuable insights.
Influence of pH
Ganoderic acids are known to be susceptible to pH-dependent degradation, particularly hydrolysis. It is anticipated that this compound would exhibit instability in both acidic and alkaline conditions.
Thermal Stability
Elevated temperatures can accelerate the degradation of complex organic molecules like this compound. Studies on postharvest drying techniques for Ganoderma lucidum have shown that temperature can affect the content of various ganoderic acids, suggesting that thermal degradation is a critical factor to consider[1].
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive compounds. While specific photostability data for this compound is not available, it is a standard stress condition in forced degradation studies for related compounds.
Table 1: Hypothetical Forced Degradation Profile of this compound Based on Related Ganoderic Acids
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Significant degradation |
| Oxidative Stress | 3-30% H₂O₂ | 24 - 72 hours | Moderate degradation |
| Thermal Stress | 60 - 80 °C | 24 - 72 hours | Moderate to significant degradation |
| Photostability | UV/Visible light exposure | 24 - 72 hours | Potential for degradation |
Note: This table is predictive and based on general knowledge of triterpenoid stability. Experimental verification is required.
Degradation Pathways and Products
The degradation of this compound is expected to involve modifications to its functional groups. One study has identified this compound as a metabolite of Ganoderic acid A, suggesting a degree of stability within a biological system[2][3]. The metabolic transformations of Ganoderic Acid A involve phase I (oxidation, reduction, hydroxylation) and phase II (glucuronidation, sulfation) reactions[2][4][5]. It is plausible that this compound could undergo similar metabolic transformations.
The main metabolic soft spots for Ganoderic Acid A are reported to be the carbonyl and hydroxyl groups at various positions, as well as several carbon atoms susceptible to hydroxylation[2][5]. This suggests that the degradation of this compound would likely involve its own set of carbonyl and hydroxyl groups.
Experimental Protocols
The following sections provide detailed methodologies for conducting stability and degradation studies on this compound.
Forced Degradation Study Protocol
This protocol outlines the steps for subjecting this compound to various stress conditions to identify potential degradation products and pathways.
4.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Forced degradation chamber (for temperature and humidity control)
-
Photostability chamber
4.1.2. Procedure
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven. Also, expose a solution of this compound to heat.
-
Photolytic Degradation: Expose a solution of this compound to UV and fluorescent light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples at each time point using a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate the parent drug from its degradation products. Based on methods used for other ganoderic acids, a reverse-phase HPLC method is appropriate[6][7].
Table 2: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Acetic Acid in Water |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
Note: Method validation according to ICH guidelines is essential.
Metabolic Stability and Degradation
The metabolic fate of a drug candidate is a critical aspect of its development. While no direct studies on the metabolic stability of this compound have been published, studies on Ganoderic Acid A provide a strong predictive model.
In Vitro Metabolism
Incubation with liver microsomes (human or rat) is a standard in vitro method to assess metabolic stability.
5.1.1. Experimental Protocol
-
Incubation: Incubate this compound with liver microsomes in the presence of NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to identify metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
Methodological & Application
Application Note: Quantification of Ganoderenic Acid E using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum and other related species. These compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug discovery and development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) allows for the effective separation of ganoderic acids. Detection is performed using an ultraviolet (UV) detector, where this compound exhibits significant absorbance, typically around 252 nm. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Absolute Ethanol[1]
-
Glacial Acetic Acid (HPLC grade)[2]
-
Formic Acid (LC-MS grade)
-
Chloroform[3]
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Ganoderma sample (fruiting body or mycelia), dried and powdered
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance
-
Ultrasonic Bath
-
Centrifuge
-
Vortex Mixer
-
Syringe filters (0.45 µm, PTFE or Nylon)
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.9 µg/mL to 93.0 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from Ganoderma fruiting bodies.
-
Accurately weigh 2 grams of the powdered Ganoderma sample.[3][5]
-
Transfer the powder to a suitable flask and add 40 mL of chloroform.[3] Alternatively, 100 mL of ethanol (B145695) can be used.[5]
-
Sonicate the mixture for 30 minutes in an ultrasonic water bath.[4]
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.[4]
-
Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[5]
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.[4]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7] |
| Mobile Phase | A: 0.1% Acetic Acid in Water[6][8] B: Acetonitrile[6][8] |
| Gradient Elution | 0-35 min: 25-35% B 35-45 min: 35-45% B 45-90 min: 45-100% B[6] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C[6][8] |
| Detection Wavelength | 252 nm[1][4][6] |
| Injection Volume | 5-20 µL |
Data Presentation: Method Validation Summary
The following table summarizes the typical performance characteristics of the HPLC method for the quantification of ganoderic acids, including this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Linear Range | 0.9 - 93.0 µg/mL | [1] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | [7][9] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | [7][9] |
| Precision (RSD) | Intra-day: 0.8 - 4.8% Inter-day: 0.7 - 5.1% | [1] |
| Accuracy (Recovery) | 96.85 - 105.09% | [1] |
Visualizations
Experimental Workflow
References
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
- 9. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderenic Acid E Extraction from Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) found in various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. As a member of the ganoderic acids family, it has attracted significant scientific interest for its potential pharmacological activities. Accurate and efficient extraction and quantification of this compound are crucial for research into its therapeutic applications and for the quality control of Ganoderma-based products.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Ganoderma species. The methodologies are compiled from established scientific literature and are intended to offer a comprehensive guide for laboratory applications.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to facilitate the comparison of different analytical techniques.
Table 1: Linearity and Sensitivity of Analytical Methods for Ganoderic Acids
| Compound | Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| Ganoderic Acid E | HPLC | 0.9 - 93.0 | >0.999 | - | - | [1] |
| General Ganoderic Acids | HPLC-UV | - | >0.998 | 0.34 - 2.2 | 1.01 - 4.23 | [2] |
| General Ganoderic Acids | UPLC-MS/MS | - | >0.998 | 0.00066 - 0.00655 | 0.0022 - 0.02184 | [2][3] |
Table 2: Precision and Recovery of Analytical Methods for Ganoderic Acids
| Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| HPLC | 0.8 - 4.8 | 0.7 - 5.1 | 96.85 - 105.09 | [1] |
| HPLC-UV | 0.81 - 3.20 | 0.40 - 3.67 | 97.09 - 100.79 | [2] |
| UPLC-MS/MS | <6.8 | <8.1 | 89.1 - 114.0 | [2][3] |
Experimental Protocols
Preparation of Ganoderma Material
Objective: To prepare the fungal material for efficient extraction.
Materials:
-
Dried fruiting bodies of Ganoderma species
-
Grinder or mill
-
Sieves (40-60 mesh)
-
Airtight storage containers
Protocol:
-
Obtain high-quality, dried fruiting bodies of the desired Ganoderma species.
-
Clean the raw material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder to increase the surface area for extraction.
-
Pass the powder through a 40-60 mesh sieve to ensure a uniform particle size.
-
Store the powdered material in a cool, dry, and dark place in an airtight container to prevent degradation.
Extraction of Crude Triterpenoids
Two common methods for the extraction of crude triterpenoids, including this compound, are presented below.
Objective: To extract a broad range of triterpenoids using a simple and effective solvent extraction method.
Materials:
-
Powdered Ganoderma material
-
95% Ethanol (B145695) (v/v)
-
Large glass flasks or beakers
-
Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)
-
Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)
-
Rotary evaporator
Protocol:
-
Weigh 1 kg of powdered Ganoderma material and place it in a large flask.
-
Add 10 L of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Macerate the mixture at room temperature for 24 hours with continuous or occasional stirring.
-
Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Objective: To enhance extraction efficiency and reduce extraction time using ultrasonic waves.
Materials:
-
Powdered Ganoderma material
-
Aqueous ethanol (e.g., 50-80% v/v)
-
Ultrasonic water bath or probe sonicator
-
Extraction flask
-
Centrifuge
-
Filtration apparatus (0.45 µm filter)
-
Rotary evaporator
Protocol:
-
Weigh 1 g of powdered Ganoderma material and place it in an extraction flask.
-
Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:50 w/v).
-
Place the flask in an ultrasonic water bath.
-
Set the sonication parameters: for example, ultrasonic power at 210 W and temperature at 80°C.
-
Extract for 100 minutes.
-
After extraction, centrifuge the mixture at 8000 x g for 10 minutes to separate the supernatant from the solid residue.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
Concentrate the filtered extract using a rotary evaporator to obtain the crude extract.
Purification of this compound
A multi-step purification process is typically required to isolate this compound from the crude extract.
Objective: To separate the triterpenoid-rich fraction from more polar and non-polar impurities.
Materials:
-
Crude ethanolic extract
-
Distilled water
-
Methylene (B1212753) chloride (or ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of methylene chloride three times.
-
Combine the methylene chloride fractions, which contain the triterpenoids.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Objective: To perform an initial fractionation of the triterpenoid-enriched extract based on polarity.
Materials:
-
Triterpenoid-enriched fraction
-
Silica (B1680970) gel (200-300 mesh)
-
Chromatography column
-
Acetone (B3395972) (or methanol)
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a silica gel column packed in chloroform.
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone (e.g., 99:1, 95:5, 90:10, etc.).
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify and pool those containing the compound of interest.
Objective: To achieve final purification of this compound to a high degree of purity.
Materials:
-
Semi-purified fraction containing this compound
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or formic acid)
-
Collection vials
Protocol:
-
Develop an analytical HPLC method first to determine the retention time of this compound and optimize the separation conditions. A common mobile phase is a gradient of acetonitrile and water with 0.1% acetic acid. The detection wavelength is typically set at 252 nm.[1]
-
Scale up the optimized analytical method to a preparative HPLC system.
-
Dissolve the semi-purified fraction in the mobile phase and filter through a 0.22 µm syringe filter.
-
Inject the sample onto the preparative C18 column.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC or UPLC-MS/MS.
Visualizations
References
Application Notes and Protocols for Testing Ganoderenic Acid E in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of Ganoderenic acid E, a triterpenoid (B12794562) with potential therapeutic properties. The protocols outlined below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways in cancer cell lines.
Introduction to this compound
This compound belongs to the family of ganoderic acids, which are highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. Various ganoderic acids have demonstrated significant anti-cancer activities, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1][2][3] These effects are often mediated through the regulation of critical cellular signaling pathways.[1][2][3] While specific data for this compound is emerging, related compounds like Ganoderic Acid T (GA-T) and Ganoderic Acid A (GA-A) have been shown to induce G1 phase cell cycle arrest, trigger the intrinsic mitochondrial apoptosis pathway, and modulate the expression of proteins such as Bcl-2, Bax, and caspases.[1][2][4][5] The protocols detailed herein provide a robust framework for characterizing the bioactivity of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experiments. These serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | 15.5 |
| HeLa | Cervical Cancer | 48 | 10.2 |
| HepG2 | Hepatocellular Carcinoma | 24 | 25.8 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.4 |
| PC-3 | Prostate Cancer | 24 | 32.1 |
| PC-3 | Prostate Cancer | 48 | 22.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h Treatment)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 48.2 ± 2.1 | 35.1 ± 1.8 | 16.7 ± 1.5 |
| This compound (5 µM) | 59.8 ± 2.5 | 28.5 ± 1.9 | 11.7 ± 1.3 |
| This compound (10 µM) | 72.1 ± 3.0 | 19.3 ± 1.6 | 8.6 ± 1.1 |
| This compound (20 µM) | 78.5 ± 3.2 | 12.9 ± 1.4 | 8.6 ± 1.0 |
Table 3: Apoptotic Cell Population in HeLa Cells after 48h Treatment with this compound
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Control (DMSO) | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 95.2 ± 1.0 |
| This compound (10 µM) | 15.7 ± 1.2 | 8.2 ± 0.9 | 0.8 ± 0.2 | 75.3 ± 2.1 |
| This compound (20 µM) | 28.9 ± 2.0 | 15.4 ± 1.5 | 1.1 ± 0.3 | 54.6 ± 2.8 |
Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).[6][7]
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to maintain membrane integrity.[11] Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15]
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[1] RNase A is essential to ensure that only DNA is stained.[1]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.[1]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[16][17]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[16] Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[16] Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL system.[16]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis.
Protocol 5: Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of genes involved in apoptosis and cell cycle regulation.[18]
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target genes (e.g., Bax, Bcl-2, p21, Cyclin D1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After treatment, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the master mix and primers used.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Signaling Pathway Visualization
The following diagram illustrates a plausible signaling pathway that could be modulated by this compound, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
Animal Models for In Vivo Evaluation of Ganoderenic Acid E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of Ganoderenic acid E, a bioactive triterpenoid (B12794562) found in Ganoderma species. The protocols outlined below are based on established preclinical research with this compound and closely related ganoderic acids. They are intended to serve as a foundational framework for investigating its pharmacological properties, particularly in the fields of oncology, inflammation, and hepatoprotection.
Data Presentation: Summary of In Vivo Effects and Dosages of Ganoderic Acids
The following tables summarize quantitative data from various in vivo studies on ganoderic acids. This information can be used as a reference for dose selection and expected outcomes when designing experiments with this compound. Note that optimal dosages for this compound may need to be determined empirically.
Table 1: Anti-Tumor Effects of Ganoderic Acids in Animal Models
| Ganoderic Acid | Animal Model | Cancer Cell Line | Dosage | Route of Administration | Key Findings |
| Ganoderic Acids (unspecified) | C57BL/6 mice | Lewis Lung Carcinoma (LLC) | 28 mg/kg | i.p. | Inhibited tumor growth and lung metastasis. |
| Ganoderic Acid T | Athymic mice | Human solid tumors | Not specified | Not specified | Suppressed tumor growth. |
| Ganoderic Acid (mixture) | BALB/c mice | CT26 colon carcinoma | 50 mg/kg/day | i.p. | Significantly inhibited colon tumor growth.[1] |
| Ganoderic Acid C2 | Kunming mice | Cyclophosphamide-induced immunosuppression | 20 or 40 mg/kg/day (14 days) | Not specified | Alleviated the decline in inflammatory cytokine levels. |
Table 2: Anti-Inflammatory Effects of Ganoderic Acids in Animal Models
| Ganoderic Acid | Animal Model | Inflammation Model | Dosage | Route of Administration | Key Findings |
| Deacetyl Ganoderic Acid F | Mice | LPS-induced inflammation | Not specified | Not specified | Suppressed serum levels of TNF-α and IL-6.[2] |
| Ganoderic Acids (unspecified) | Mice | Atherosclerosis | 5 and 25 mg/kg/day | Not specified | Inhibited the development of atherosclerosis and increased plaque stability.[3] |
| Ganoderic Acid A | Mice | LPS-induced acute lung injury | Not specified | Not specified | Attenuated lung injury and decreased pro-inflammatory cytokines. |
Table 3: Hepatoprotective Effects of Ganoderic Acids in Animal Models
| Ganoderic Acid | Animal Model | Hepatotoxicity Model | Dosage | Route of Administration | Key Findings |
| Ganoderic Acids (mixture) | Kunming mice | Alcohol-induced liver injury | 12 and 36 mg/kg/day (6 weeks) | Oral | Significantly reduced serum ALT and AST levels.[4] |
| Ganoderic Acid A | BALB/c mice | α-Amatoxin-induced mushroom poisoning | 20 mg/kg | i.p. | Improved survival rate and liver function.[5] |
| Ganoderic Acids-rich extract | Mice | Alcohol-induced liver injury | 25, 50, and 100 mg/kg | Oral | Inhibited the increase of serum TG, TC, LDL-C, AST, and ALT.[6] |
Experimental Protocols
Preparation and Administration of this compound
a. Vehicle Preparation:
Due to its lipophilic nature, this compound has poor aqueous solubility. Proper formulation is critical for in vivo studies.
-
For Oral Administration (Suspension):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile saline or purified water.
-
Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v) to aid in suspension.
-
Stir the mixture until the CMC-Na is fully dissolved and the solution is clear. This will be your vehicle.
-
-
For Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the DMSO concentrate with sterile phosphate-buffered saline (PBS) or saline to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals (typically <5-10% of the total injection volume).
-
b. Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Triturate the powdered this compound with a small amount of the prepared vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
For suspensions, stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
c. Route of Administration:
The choice of administration route depends on the study's objectives.
-
Oral gavage is common for assessing systemic effects of natural products.
-
Intraperitoneal (i.p.) injection can be used for more direct systemic exposure.
Oncology Models
a. Lewis Lung Carcinoma (LLC) Syngeneic Model
This model is well-established for studying primary tumor growth and metastasis.
-
Animal Model: C57BL/6 mice (male, 8 weeks old).
-
Protocol:
-
Cell Culture: Culture LLC cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Tumor Cell Implantation: Inject 1 x 10⁶ LLC cells suspended in 0.1 mL of sterile PBS subcutaneously into the flank of each mouse.
-
Treatment: Once tumors become palpable (approximately 5-7 days post-implantation), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle daily.
-
This compound Group: Administer the predetermined dose(s) of this compound daily.
-
Positive Control (Optional): A standard chemotherapeutic agent can be used.
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.
-
Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and weigh them. Lungs can be harvested to assess metastasis.
-
b. Human Tumor Xenograft Model
This model evaluates the effect of this compound on human cancer cells in an immunodeficient host.
-
Animal Model: Athymic nude mice or NOD/SCID mice (6-8 weeks old).
-
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., HCT-116 colon cancer, 95-D lung cancer) in an appropriate medium.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Treatment and Monitoring: Follow the treatment and tumor monitoring protocol as described for the LLC model.
-
Inflammation Model: LPS-Induced Systemic Inflammation
This model is widely used to study acute systemic inflammation.
-
Animal Model: C57BL/6 or BALB/c mice (male).
-
Protocol:
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Pre-treatment: Administer this compound or vehicle via oral gavage for a specified period (e.g., 7 days).
-
Induction of Inflammation: One hour after the final administration of this compound, inject lipopolysaccharide (LPS) intraperitoneally (e.g., 5 mg/kg).
-
Sample Collection: At a specified time point after LPS injection (e.g., 6 hours), euthanize the mice and collect blood via cardiac puncture.
-
Analysis:
-
Separate serum from the blood and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex cytokine assay.
-
-
Hepatoprotection Model: Alcohol-Induced Liver Injury
This model is used to evaluate the protective effects of this compound against alcohol-induced liver damage.
-
Animal Model: Male Kunming or C57BL/6 mice.
-
Protocol:
-
Acclimatization: Acclimatize mice for one week.
-
Grouping and Treatment: Randomly divide mice into groups:
-
Control Group: Receive saline or vehicle orally.
-
Model Group: Receive 50% ethanol (B145695) (e.g., 7.5 mL/kg) orally daily.
-
This compound Groups: Receive different doses of this compound (e.g., 12 and 36 mg/kg) orally daily, followed by 50% ethanol administration after a set time (e.g., 2 hours).
-
-
Duration: Continue the treatment for a specified period (e.g., 6 weeks).
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Analysis:
-
Serum Biochemistry: Measure the levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol (TC), and triglycerides (TG) in the serum.
-
Liver Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and damage.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
Ganoderenic acid E standard preparation for experimental use
Application Notes and Protocols for Ganoderenic Acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It belongs to a class of oxygenated triterpenes known for a wide range of pharmacological activities, including anti-inflammatory and anti-cancer effects. These biological activities are often attributed to the modulation of key cellular signaling pathways, such as the NF-κB pathway. Accurate and reproducible experimental results rely on the correct preparation and handling of this compound standards. These application notes provide detailed protocols for the preparation, characterization, and use of this compound for in vitro and in vivo research.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₀O₇ | [1] |
| Molecular Weight | 512.63 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥98% (by HPLC) | |
| UV Maximum (λmax) | 252 nm | |
| Solubility in DMSO | 50 mg/mL (97.54 mM) | [1] |
| Solubility in Ethanol (B145695) | Soluble (used for HPLC standard preparation) | |
| Solubility in Methanol | Soluble | |
| Storage of Solid | 4°C, protect from light | [1] |
| Storage of DMSO Stock | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is suitable for long-term storage and subsequent dilution for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 195.07 µL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in in vitro experiments. It is critical to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) in cell culture medium. Then, further dilute the intermediate solution to the final desired concentration.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired experimental concentration. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent-induced effects on the cells.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Immediate Use: It is recommended to prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions of this compound for extended periods, as this may lead to precipitation or degradation.
Protocol 3: Purity and Concentration Assessment by HPLC-UV
This protocol provides a method for verifying the purity of this compound and determining the concentration of prepared solutions using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
This compound standard of known purity
-
Sample of this compound to be tested
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or methanol).
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standards to a concentration within the linear range of the assay.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.
-
Purity Assessment: Purity can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
-
Concentration Determination: Determine the concentration of the sample by interpolating its peak area on the calibration curve.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for the Dissolution of Ganoderenic Acid E in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Like other ganoderic acids, it has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. The effective use of this compound in in vitro cell-based assays is critically dependent on proper dissolution to ensure accurate and reproducible results. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, including cell culture media. This document provides detailed protocols and application notes for the proper dissolution and use of this compound in cell-based assays.
Data Presentation: Solubility and Stock Solutions
Proper preparation of a stock solution is the first and most critical step for using this compound in experimental settings. The following table summarizes the key quantitative data regarding the solubility and storage of this compound.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High-purity, anhydrous grade DMSO should be used to minimize degradation.[1] |
| Stock Solution Concentration | 10 mM in DMSO | A common starting concentration for creating working solutions.[2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[2][3] | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[2][3] |
| Final DMSO Concentration in Media | ≤ 0.5% | Higher concentrations may be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments.[1] |
| Aqueous Solubility | Poor | Direct dissolution in aqueous buffers or cell culture media is not recommended.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution into cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Immediate Use: It is highly recommended to use the freshly prepared working solutions immediately for treating cells.[1]
Mandatory Visualizations
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for utilizing this compound in cell-based assays, from stock solution preparation to data analysis.
Caption: A generalized workflow for cell-based assays using this compound.
This compound and a Potential Signaling Pathway
Ganoderic acids have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[6] One of the well-documented pathways is the NF-κB signaling pathway, which plays a crucial role in cell survival and inflammation. Ganoderic acids can inhibit this pathway, leading to apoptosis.
Caption: Proposed mechanism of this compound inducing apoptosis via NF-κB pathway inhibition.
References
Application Notes and Protocols for Ganoderenic Acid E in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid E is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum and its related species. As a member of the broader class of ganoderic acids, it is of significant interest for its potential therapeutic applications. While research on many ganoderic acids is extensive, studies specifically focusing on this compound are emerging. These application notes provide a summary of the current pharmacological research, detailed experimental protocols, and an overview of the potential mechanisms of action to guide further investigation into this promising natural compound.
Pharmacological Applications and Mechanism of Action
Current research points to two primary areas of pharmacological relevance for this compound: hepatoprotective effects and cytotoxic activity against cancer cells.
Hepatoprotective Effects
A study investigating a ganoderic acid-rich ethanol (B145695) extract of Ganoderma lucidum demonstrated significant protective effects against alcoholic liver injury in mice.[1] this compound was identified as a constituent of this protective extract. The study indicated that the extract ameliorates liver injury by:
-
Reducing serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).[1]
-
Mitigating hepatic lipid accumulation and pathological changes.[1]
-
Reducing oxidative stress by decreasing malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH) levels, while increasing the levels of glutathione (B108866) (GSH), catalase (CAT), superoxide (B77818) dismutase (SOD), and alcohol dehydrogenase (ADH).[1]
-
Modulating the intestinal microbiota, suggesting a role for the "gut-liver-metabolite" axis in its hepatoprotective action.[1]
While the specific contribution of this compound to these effects has not been isolated, its presence in this bioactive extract suggests it may be a key contributor to the observed hepatoprotective properties.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against a panel of human and murine cancer cell lines. This suggests its potential as a candidate for anti-cancer drug development. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 Value | Reference |
| HeLa | Human Cervical Cancer | 101 μM | [2] |
| HepG2 | Human Hepatocellular Carcinoma | 0.144 nM | [2] |
| HepG2 2.2.15 | Human Hepatocellular Carcinoma (HBV-producing) | 0.105 nM | [2] |
| P388 | Murine Leukemia | 5.012 μM | [2] |
Potential Signaling Pathways (Inferred from the Ganoderic Acid Class)
While specific signaling pathways modulated by this compound have not yet been elucidated, research on the broader class of ganoderic acids suggests potential targets. Many ganoderic acids exert their anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[3][4]
The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancer types, this pathway is constitutively active. The general mechanism of action for several ganoderic acids involves the inhibition of NF-κB, leading to downstream effects such as apoptosis and reduced inflammation.
Experimental Protocols
Protocol 1: Isolation and Quantification of this compound
This protocol is based on established methods for the analysis of ganoderic acids in Ganoderma species.[5]
1. Extraction: a. Air-dry and pulverize the fruiting bodies of Ganoderma lucidum. b. Macerate the powder in 95% ethanol (1:15 w/v) and reflux for 2 hours. Repeat the extraction three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. HPLC-MS/MS Analysis: a. Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm). b. Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). c. Gradient Program: A suitable gradient to separate the triterpenoids. d. Flow Rate: 0.3 mL/min. e. Detection: Mass spectrometry in negative ion mode. Monitor for the specific m/z transitions for this compound (C30H40O7).[1] f. Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
References
- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ganoderenic Acid E Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Ganoderenic acid E from Ganoderma species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow. The most critical aspects to re-evaluate are:
-
Raw Material Quality: The concentration of ganoderenic acids, including this compound, can vary significantly depending on the Ganoderma species, the part of the fungus used (fruiting body, mycelium, or spores), and the growth conditions.[1] Cultivated Ganoderma may have different triterpenoid (B12794562) profiles compared to wild-grown varieties.[1]
-
Pre-Extraction Processing: Inefficient grinding of the raw material can limit solvent penetration. For optimal surface area exposure, the material should be finely powdered.[2]
-
Solvent Selection: The polarity of the extraction solvent is crucial. Ethanol (B145695) and methanol (B129727) are commonly used for extracting triterpenoids like this compound.[3] The concentration of the aqueous solvent also plays a significant role in extraction efficiency.
-
Extraction Method and Parameters: Each extraction technique has its own set of optimal parameters. Sub-optimal conditions, such as insufficient extraction time, inadequate temperature, or incorrect solvent-to-solid ratio, can lead to poor yields.
Q2: I am observing degradation of my target compound during the extraction process. How can I minimize this?
A2: Ganoderic acids can be susceptible to degradation under certain conditions. To mitigate this:
-
Temperature Control: High temperatures can lead to the degradation of some ganoderic acids.[3] For methods that employ heat, it is essential to optimize the temperature to a point that maximizes extraction efficiency without causing significant degradation. For techniques like ultrasound-assisted extraction, using a cooling water bath can help maintain a stable, lower temperature.[3]
-
pH of the Extraction Solvent: The stability of ganoderic acids can be pH-dependent. Acidic conditions, in particular, may catalyze degradation.[4] For instance, a study on a new ganoderic acid demonstrated optimal stability in an aprotic environment and proposed a mechanism for acid-catalyzed degradation in methanol.[4]
-
Extraction Time: Prolonged exposure to extraction conditions, even at optimal temperatures, can contribute to compound degradation.[3] It is crucial to determine the optimal extraction time that maximizes yield before degradation becomes a significant factor.
Q3: My HPLC analysis shows a low peak for this compound, even with a seemingly successful extraction. What could be the issue?
A3: A low peak for this compound in your HPLC chromatogram, despite a good overall extract yield, could be due to several analytical or preparatory issues:
-
Co-elution with Interfering Compounds: The crude extract of Ganoderma is a complex mixture. Other compounds may have similar retention times to this compound, leading to peak overlap and inaccurate quantification. Optimizing the HPLC gradient, mobile phase composition, or trying a different column chemistry can improve resolution.
-
Improper Sample Preparation for HPLC: The extract may not be fully dissolved in the injection solvent, or it may contain particulates that interfere with the analysis. Ensure the sample is fully solubilized and filtered through a suitable syringe filter (e.g., 0.45 µm) before injection.[3]
-
Suboptimal HPLC Detection Wavelength: While 252 nm is a commonly used wavelength for the detection of many ganoderic acids, the optimal wavelength for this compound should be confirmed to ensure maximum sensitivity.[5]
-
Degradation in the HPLC Vial: The solvent used to dissolve the extract for HPLC analysis could contribute to degradation over time. It is advisable to analyze samples as soon as possible after preparation.
Frequently Asked Questions (FAQs)
What is the most effective method for extracting this compound?
Several methods can be employed for the extraction of ganoderic acids, each with its advantages and disadvantages. Modern techniques like Ultrasound-Assisted Extraction (UAE) , Microwave-Assisted Extraction (MAE) , and Supercritical Fluid Extraction (SFE) are often favored over traditional solvent extraction due to their higher efficiency, shorter extraction times, and reduced solvent consumption.[6][7] The "best" method often depends on the available equipment, desired scale of extraction, and the specific research goals.
What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of this compound?
For UAE, the most critical parameters to optimize are:
-
Ultrasonic Power: Higher power can enhance extraction but excessive power may lead to degradation.[3]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the sample matrix.[3]
-
Temperature: Temperature affects the solubility and diffusion rate of the target compound.[3]
-
Solvent Type and Concentration: The choice of solvent and its concentration in water significantly impacts the extraction efficiency.[3]
-
Solid-to-Liquid Ratio: This ratio influences the concentration gradient and, consequently, the extraction yield.[3]
Can this compound be degraded by heat or pH changes?
Yes, like other ganoderic acids, this compound can be sensitive to heat and pH. High temperatures and acidic conditions can potentially lead to its degradation.[3][4] Therefore, it is crucial to carefully control these parameters during extraction and storage.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of ganoderic acids, providing a basis for comparing different methods and their outcomes.
Table 1: Comparison of Optimized Extraction Methods for Total Triterpenoids from Ganoderma lucidum
| Extraction Method | Key Optimized Parameters | Total Triterpenoid Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol: 89.5%, Time: 40 min, Power: 100 W | 435.6 ± 21.1 mg/g of extract | [8] |
| Heat-Assisted Extraction (HAE) | Ethanol: 62.5%, Time: 78.9 min, Temperature: 90.0 °C | Not specified | [8] |
| Supercritical CO2 Extraction (SC-CO2) | Pressure: 153 bar, Temperature: 59 °C, Time: 120 min, Ethanol (modifier): 14% (w/w) | 88.9% extraction yield | [9] |
| Ultrasound-Assisted Co-Extraction (UACE) | Ethanol: 50%, Time: 100 min, Temperature: 80°C, Power: 210 W | 0.38% (of raw material) | [10] |
Table 2: HPLC-DAD Method Validation Parameters for Ganoderic Acid E
| Parameter | Value | Reference |
| Linearity (Concentration Range) | 0.9 to 93.0 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.9990 - 0.9999 | [5] |
| Recovery | 96.85% - 105.09% | [5] |
| Intraday Precision (RSD) | 0.8% - 4.8% | [5] |
| Interday Precision (RSD) | 0.7% - 5.1% | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the co-extraction of polysaccharides and triterpenoids from Ganoderma lucidum.[10]
-
Sample Preparation:
-
Dry the fruiting bodies of Ganoderma lucidum at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 1 g of the dried powder and place it in a suitable extraction vessel.
-
Add 50 mL of 50% aqueous ethanol to achieve a solid-to-liquid ratio of 1:50 (g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power to 210 W and the temperature to 80°C.
-
Sonicate for 100 minutes.
-
-
Post-Extraction:
-
After sonication, centrifuge the mixture at 8000 x g for 10 minutes to separate the supernatant from the solid residue.
-
Collect the supernatant for subsequent analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from a validated method for the determination of nine ganoderic acids, including this compound.[5]
-
Sample Preparation:
-
Take a known volume of the extract from Protocol 1 and filter it through a 0.45 µm syringe filter.
-
If necessary, dilute the filtered extract with the initial mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid in water. A typical gradient could be:
-
0-5 min: 100% (Acetonitrile:2% Acetic Acid = 1:4)
-
20-40 min: 30% (Acetonitrile:2% Acetic Acid = 1:4)
-
40-80 min: 100% (Acetonitrile:2% Acetic Acid = 1:2)
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Putative biosynthesis pathway of this compound in Ganoderma lucidum.[11][12][13][14]
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vjol.info.vn [vjol.info.vn]
- 10. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Ganoderenic Acid E Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Ganoderenic acid E in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A: this compound is a bioactive triterpenoid (B12794562) compound isolated from the mushroom Ganoderma lucidum.[1] Like many other complex, lipophilic molecules, its chemical structure leads to poor solubility in water.[2] This low aqueous solubility can cause the compound to precipitate in cell culture media or aqueous buffers, leading to inconsistent dosing and unreliable experimental results.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound and related compounds.[1][2] For instance, the related Ganoderic acid J can be dissolved in DMSO at concentrations as high as 50 mg/mL.[3] It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium. What can I do?
A: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps you can take:
-
Reduce the Final Concentration: The desired final concentration of this compound in your aqueous medium may exceed its solubility limit. Try using a lower final concentration.
-
Increase the DMSO Percentage: While it's generally advisable to keep the final DMSO concentration low to avoid solvent-induced artifacts, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final aqueous medium, perform an intermediate dilution in a co-solvent system, such as a mixture of ethanol (B145695) and your final buffer, before the final dilution.
-
Employ Advanced Solubilization Techniques: If simple dilution is not effective, consider using methods like cyclodextrin (B1172386) inclusion complexes or co-solvent systems as detailed in the troubleshooting guide below.
Q4: Are there more advanced methods to significantly improve the aqueous solubility of this compound for in vitro and in vivo experiments?
A: Yes, several advanced formulation strategies can dramatically enhance the solubility and bioavailability of poorly soluble compounds like this compound:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[2] This is a highly effective method for increasing aqueous solubility.
-
Co-solvent Systems: For in vivo studies, multi-component solvent systems are often used. For example, a clear solution of the related Ganoderic acid ε (≥ 1.25 mg/mL) can be prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline.[4]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like nano-emulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[5]
-
Particle Size Reduction: Techniques like nanosuspension, where the particle size of the compound is reduced to the nanometer range, can increase the surface area and dissolution rate.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Supersaturation and low aqueous solubility. | 1. Lower the final concentration of this compound. 2. Increase the rate of mixing during dilution (e.g., vortexing). 3. Warm the aqueous medium slightly (e.g., to 37°C) before adding the stock solution. |
| Insufficient solvent capacity of the final medium. | 1. Increase the final percentage of DMSO in the medium (ensure to update the vehicle control). 2. Use a co-solvent system (see Protocol 2). |
| pH of the aqueous medium. | The solubility of acidic compounds can be pH-dependent. Evaluate the solubility in buffers with different pH values to find the optimal condition.[7] |
Problem: The compound appears to be in solution initially but precipitates over time.
| Possible Cause | Suggested Solution |
| Metastable supersaturated solution. | 1. Prepare fresh working solutions immediately before use. 2. Consider using a stabilizing agent, such as a small amount of surfactant or polymer. |
| Temperature fluctuations. | Maintain a constant temperature for your experimental setup. Avoid freeze-thaw cycles of aqueous working solutions. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in the public domain, the following table summarizes the solubility of structurally similar ganoderic acids, which can serve as a valuable reference.
| Compound | Solvent/Vehicle | Approximate Solubility |
| Ganoderic Acid D | DMSO | ~30 mg/mL[8] |
| Ethanol | ~30 mg/mL[8] | |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[8] | |
| Ganoderic Acid J | DMSO | 50 mg/mL[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL[3] | |
| Ganoderic Acid ε | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[4] |
| Ganoderic Acid A | Aqueous Buffer | Glycosylated derivatives can have over 4500-fold increased solubility.[9] |
Experimental Protocols
Protocol 1: Standard Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and six months at -80°C when protected from light.[3]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing aqueous solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a suitable buffer (e.g., PBS). Gently warm the solution (40-50°C) and stir to ensure the cyclodextrin is fully dissolved.
-
Compound Addition:
-
Method A (Direct Addition): Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol), and add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. This extended stirring time is crucial for the formation of the inclusion complex.[2]
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder form, the resulting solution can be freeze-dried (lyophilized).
-
Quantification and Use: The concentration of the solubilized compound in the final aqueous solution should be confirmed analytically (e.g., via HPLC). This aqueous stock can then be sterile-filtered and diluted into the experimental medium.
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting Ganoderenic acid E peak tailing in HPLC
Technical Support Center: Ganoderenic Acid E Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue for this compound analysis?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] For quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, compromising the accuracy and reliability of the results.[2][3] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1]
Q2: My this compound peak is tailing. What is the most probable cause?
A2: The most likely cause is a secondary chemical interaction between this compound and the HPLC column's stationary phase.[4] Ganoderenic acids are triterpenoids containing carboxylic acid functional groups.[5][6] These acidic groups can interact with residual, unreacted silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[7] This unwanted interaction causes some analyte molecules to be retained longer than others, resulting in a tailing peak.[7][8]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[9] To prevent peak tailing for an acidic compound, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[8][10] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group of this compound is fully protonated (uncharged), and the surface silanol groups are also protonated.[11][12] This minimizes the unwanted secondary ionic interactions and promotes a single, uniform retention mechanism based on hydrophobicity, leading to sharper, more symmetrical peaks.[7][13]
Q4: Can my choice of HPLC column contribute to peak tailing?
A4: Absolutely. The choice of column is crucial.
-
Residual Silanols : Standard silica-based C18 columns can have active silanol groups that cause tailing with acidic compounds.[4][14]
-
End-Capped Columns : Using a modern, high-purity, end-capped column is highly recommended. End-capping chemically converts most of the reactive silanol groups into less polar groups, significantly reducing the sites available for secondary interactions.[7][14]
-
Column Age and Contamination : An old or contaminated column can exhibit increased peak tailing as the stationary phase degrades or active sites become exposed.[8] If performance degrades, flushing the column with a strong solvent or replacing it may be necessary.[8][14]
Q5: Could my sample preparation or injection technique be the source of the problem?
A5: Yes, several sample-related factors can cause peak tailing:
-
Sample Overload : Injecting too high a concentration or volume of the sample can saturate the column, leading to peak distortion, including tailing.[3][14] To check for this, try diluting your sample or reducing the injection volume.[14]
-
Solvent Mismatch : If the sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion.[8][15] Ideally, the sample should be dissolved in the initial mobile phase itself.[8]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.
Caption: A troubleshooting workflow for this compound peak tailing.
Data Presentation
Optimizing the mobile phase pH is the most effective strategy to mitigate peak tailing for acidic compounds. The table below illustrates the expected impact of mobile phase pH on the peak asymmetry factor (As or Tailing Factor, Tf). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[8]
| Mobile Phase Condition | Expected pH | Analyte Ionization State | Interaction with Silanols | Expected Asymmetry Factor (As) | Peak Shape Quality |
| Methanol/Water | ~6-7 | Mostly ionized (-COO⁻) | Strong ionic interaction | > 2.0 | Poor |
| Methanol/Water with 10mM Ammonium Acetate | ~6.8 | Mostly ionized (-COO⁻) | Moderate ionic interaction | 1.5 - 2.0 | Moderate |
| Acetonitrile/Water with 0.1% Acetic Acid | ~3.3 | Partially protonated | Reduced ionic interaction | 1.2 - 1.5 | Good |
| Acetonitrile/Water with 0.1% Formic Acid | ~2.7 | Fully protonated (-COOH) | Minimal interaction | 1.0 - 1.2 | Excellent |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is designed to minimize peak tailing and achieve robust quantification. It is based on established methods for the analysis of ganoderic acids.[16][17][18]
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[18]
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution :
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 20% B
-
36-40 min: Re-equilibrate at 20% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample extract in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Visualization of the Underlying Mechanism
The primary cause of peak tailing for this compound on silica-based columns is the secondary interaction with residual silanol groups. The following diagram illustrates this chemical interaction and how adjusting the mobile phase pH provides a solution.
Caption: Mechanism of peak tailing and its resolution via pH control.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. acdlabs.com [acdlabs.com]
- 5. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. support.waters.com [support.waters.com]
- 16. jfda-online.com [jfda-online.com]
- 17. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ganoderenic Acid E Separation by Chromatography
Welcome to the technical support center for the optimization of Ganoderenic acid E separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound?
A1: The main challenges in separating this compound and other triterpenoids from Ganoderma extracts include:
-
Poor resolution and co-elution: Due to the structural similarity of numerous ganoderic acids and other triterpenoids, achieving baseline separation can be difficult, leading to overlapping peaks.[1]
-
Peak tailing: As acidic compounds, ganoderic acids can interact with residual silanol (B1196071) groups on silica-based C18 columns, causing asymmetrical peak shapes.[1][2]
-
Low yield and recovery: Suboptimal extraction and purification methods can lead to the loss of the target compound.
Q2: Which chromatographic method is most suitable for this compound separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective method for the separation and quantification of this compound.[3] A C18 column is typically employed with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous solution (e.g., with acetic acid or phosphoric acid).[3][4][5]
Q3: How can I improve the resolution between this compound and other closely eluting compounds?
A3: To improve resolution, consider the following adjustments:
-
Modify the gradient profile: A shallower gradient can enhance the separation of peaks that are close together.[1]
-
Change the organic modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.[1]
-
Adjust the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% phosphoric acid or 2% acetic acid) can suppress the ionization of ganoderic acids and residual silanols on the column, leading to better peak shape and resolution.[3][5]
Q4: What causes peak tailing for this compound and how can I prevent it?
A4: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[2]
-
Silanol interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the acidic analyte. Using a modern, end-capped C18 column can minimize these interactions.[1]
-
Column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[2]
-
Inappropriate mobile phase pH: Ensure the mobile phase is sufficiently acidic to keep the ganoderic acids in their protonated form.
Q5: My sample preparation seems to be affecting my results. What is a reliable method for extracting this compound?
A5: A common and effective method involves solvent extraction. Pulverized Ganoderma samples are typically extracted with an organic solvent such as ethanol (B145695) or methanol, often with the aid of ultrasonication to improve efficiency. The resulting extract is then filtered before injection into the HPLC system.[6] For cleaner samples, a preliminary purification step like liquid-liquid extraction can be beneficial.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution and co-eluting peaks for this compound.
-
Symptom: Peaks are not baseline separated, and it is difficult to accurately quantify this compound.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Possible Cause 2: Unsuitable column.
-
Solution: Ensure you are using a high-resolution C18 column. If secondary interactions are suspected, switch to a modern, end-capped column to minimize peak tailing and improve resolution.[1]
-
Problem 2: Asymmetrical peak shape (tailing or fronting) for this compound.
-
Symptom: The peak for this compound is not symmetrical, showing a pronounced tail or a leading edge.
-
Possible Cause 1 (Tailing): Secondary interactions with the column packing.
-
Possible Cause 2 (Tailing): Column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[2]
-
-
Possible Cause 3 (Fronting): Incompatible injection solvent.
Problem 3: Variable retention times for this compound.
-
Symptom: The retention time for this compound shifts between injections.
-
Possible Cause 1: Inconsistent mobile phase composition.
-
Solution: Ensure the mobile phase is properly mixed and degassed. If preparing the mobile phase online, check that the mixing valve is functioning correctly.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[8]
-
-
Possible Cause 3: Column equilibration.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing the column for a sufficient time.[8]
-
Experimental Protocols
Protocol 1: RP-HPLC Method for the Separation of this compound
This protocol is based on established methods for the separation of ganoderic acids.[3][4]
1. Sample Preparation (Extraction)
-
Weigh approximately 1 g of dried and powdered Ganoderma sample into a flask.
-
Add 20 mL of 80% ethanol.
-
Perform ultrasonic extraction for 30-45 minutes at a controlled temperature (e.g., 45°C).[9]
-
Filter the extract to separate it from the solid residue.
-
Repeat the extraction process twice and combine the extracts.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Re-dissolve the residue in a known volume of methanol.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial before injection.[1][7]
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Elution: Gradient elution (see Table 2 for an example).
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detection at 252 nm.[3]
-
Column Temperature: 30°C.[4]
3. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a reference standard.
-
For quantification, construct a calibration curve by plotting the peak area of standard solutions versus their concentrations.
Data Presentation
Table 1: Comparison of Mobile Phase Systems for Ganoderic Acid Separation
| Mobile Phase System | Key Advantages | Target Compounds | Reference |
| Acetonitrile / 2% Acetic Acid | Effective for separating numerous ganoderic acids. | Ganoderic acids A, B, C, D, E, C5, C6, G, and ganoderenic acid D. | [3] |
| Acetonitrile / 0.1% Phosphoric Acid | Good resolution for a wide range of ganoderic acids by reducing ionization. | 13 ganoderic acids and other triterpenoids. | [5] |
| Ethanol / 0.5% Acetic Acid | An environmentally friendly ("green") method with good separation of major triterpenes. | 19 triterpenes including Ganoderic acid T and S. | |
| Acetonitrile / 0.1% Acetic Acid | Suitable for LC-MS applications. | 14 major ganoderic acids. | [4] |
Table 2: Example Gradient Elution Program
| Time (min) | % Solvent A (Aqueous Acetic Acid) | % Solvent B (Acetonitrile) |
| 0 | 75 | 25 |
| 35 | 65 | 35 |
| 45 | 55 | 45 |
| 90 | 0 | 100 |
This is an example gradient based on a published method; optimization may be required for your specific application.[4]
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting flowchart for poor peak shape and resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. lcms.cz [lcms.cz]
How to prevent Ganoderenic acid E degradation during storage
Technical Support Center: Ganoderenic Acid E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage.
Troubleshooting Guides and FAQs
This guide addresses common issues encountered during the handling and storage of this compound in a question-and-answer format.
FAQs
Q1: My this compound sample shows decreasing purity over time, even when stored at low temperatures. What could be the cause?
A1: While low-temperature storage is crucial, other factors can contribute to the degradation of this compound. Consider the following possibilities:
-
Exposure to Light: this compound, like many triterpenoids, can be sensitive to light. Photodegradation can occur even at low temperatures. Ensure your samples are stored in amber vials or otherwise protected from light.
-
Presence of Moisture: Hydrolysis can be a degradation pathway for triterpenoids. Ensure your sample is stored in a desiccated environment to minimize exposure to moisture.
-
Inappropriate Solvent: If this compound is stored in solution, the choice of solvent is critical. For long-term storage, aprotic solvents like anhydrous DMSO are recommended. Storing in protic solvents like alcohols for extended periods could potentially lead to reactions.
-
Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use vials.
-
Oxygen Exposure: Oxidative degradation can occur, especially for compounds with susceptible functional groups. Storing under an inert atmosphere (e.g., argon or nitrogen) can minimize this.
Q2: I am observing unexpected peaks in my HPLC/UPLC-MS analysis of a stored this compound sample. What could these be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. To identify the cause:
-
Review Storage Conditions: Ensure the sample has been stored according to the recommended guidelines (see data table below), with protection from light, moisture, and extreme temperatures.
-
Forced Degradation Study: To understand potential degradation pathways, you can perform a forced degradation study. This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting products. This can help in identifying the unknown peaks.
-
Mass Spectrometry (MS) Analysis: If using UPLC-MS, analyze the mass spectra of the new peaks to determine their molecular weights. This information, combined with knowledge of the structure of this compound, can help in proposing the structures of the degradation products.
Q3: What are the optimal conditions for storing a stock solution of this compound?
A3: For long-term stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO).
-
Temperature: -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Light: Protected from light by using amber vials or by wrapping the vials in aluminum foil.[1]
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound in its solid (powder) form? What are the recommended conditions?
A4: Yes, storing this compound as a solid is generally more stable than in solution. Recommended conditions are:
-
Temperature: -20°C or below.
-
Atmosphere: In a desiccator to protect from moisture. For enhanced stability, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Protected from light in a dark container.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Form | Solvent | Temperature | Duration | Light Conditions | Atmosphere |
| Solid (Powder) | N/A | ≤ -20°C | > 1 year | Protected from light | Desiccated, Inert |
| Stock Solution | Anhydrous DMSO | -20°C | ≤ 1 month | Protected from light | N/A |
| Stock Solution | Anhydrous DMSO | -80°C | ≤ 6 months | Protected from light | N/A |
Note: The stability of this compound may vary depending on the purity of the compound and the storage conditions. It is recommended to perform periodic purity checks.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS Method for this compound
This protocol describes a method to separate and quantify this compound from its potential degradation products.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B (linear gradient)
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
PDA Detection: 252 nm.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Dissolve the powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating UPLC-MS method described in Protocol 1.
-
Compare the chromatograms to identify degradation peaks. The appearance of new peaks will indicate degradation products.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
References
Ganoderenic acid E experimental variability and reproducibility challenges
Welcome to the technical support center for Ganoderenic Acid E. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide guidance on ensuring the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound yield?
A1: Experimental variability in this compound yield primarily stems from the biological source and the extraction methodology. Key factors include:
-
Ganoderma Species and Strain: Different species (e.g., Ganoderma lucidum, Ganoderma tsugae) and even different strains of the same species can produce varying profiles and quantities of ganoderic acids.[1]
-
Growth Stage: The concentration of this compound can change significantly depending on the growth period of the Ganoderma mushroom. For instance, the highest levels have been observed in the budding stage (BS) of the fruiting body.[2]
-
Cultivation vs. Wild-Grown: Cultivated Ganoderma may have higher levels of certain ganoderic acids compared to wild-grown samples, likely due to controlled growth conditions.[3]
-
Extraction Solvent and Conditions: The choice of solvent (e.g., ethanol (B145695), methanol), temperature, and extraction time significantly impacts the efficiency of triterpenoid (B12794562) extraction.[4][5]
Q2: I am observing inconsistent bioactivity with my this compound samples. What could be the cause?
A2: Inconsistent biological effects are a common challenge and can be attributed to several factors:
-
Purity of the Isolate: The presence of other co-eluting ganoderic acids or impurities can lead to confounding results, as different triterpenoids have varying cytotoxic and biological effects.[4][5]
-
Compound Stability: Ganoderic acids can be unstable under certain conditions. Degradation can occur during extraction, purification, and storage, especially in protic solvents or at non-optimal pH and temperatures.[6] It is recommended to prepare fresh dilutions in your cell culture medium immediately before each experiment.
-
Experimental Conditions: Minor variations in cell culture conditions, reagent concentrations, and incubation times can lead to different biological readouts. Standardizing these parameters across experiments is crucial.
Q3: What is the optimal method for quantifying this compound?
A3: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are effective for quantifying this compound.[7][8][9]
-
HPLC-UV is a robust and widely accessible method. A common setup involves a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and acidified water, with detection at around 252 nm.[7]
-
UPLC-MS/MS offers superior sensitivity and selectivity, allowing for the detection of low-abundance compounds and better resolution of co-eluting peaks. This is particularly advantageous when analyzing complex crude extracts.[10]
Q4: How should I store purified this compound to ensure its stability?
A4: For long-term stability, purified this compound should be stored as a dry powder or in an aprotic solvent (like DMSO) at -20°C or below, protected from light.[6] Stock solutions in protic solvents like methanol (B129727) or ethanol may be less stable due to potential acid-catalyzed degradation.[6] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | Optimize the ethanol concentration. Studies have shown that 100% ethanol can significantly increase the yield of some ganoderic acids compared to lower concentrations.[4][5] |
| Inefficient Extraction Conditions | Increase the extraction temperature (e.g., to around 60°C) and extraction time (e.g., up to 6 hours) to enhance extraction efficiency.[4][5] |
| Inappropriate Ganoderma Material | Ensure you are using a high-quality source known to produce this compound. The content of this specific acid is highest during the budding stage of the fruiting body.[2] |
| Poor Sample Preparation | The raw material should be finely powdered to maximize the surface area for solvent penetration. |
Issue 2: Poor Purity of Isolated this compound
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the gradient elution profile in your HPLC method. A slower, more gradual gradient can improve the resolution of closely related triterpenoids. |
| Column Overload | Inject a smaller amount of your crude or partially purified extract onto the chromatography column to prevent peak broadening and co-elution. |
| Presence of Isomeric Compounds | Consider using multi-step purification, such as initial silica (B1680970) gel chromatography followed by preparative reverse-phase HPLC, to separate structurally similar compounds. |
Issue 3: Irreproducible Results in Bioactivity Assays
| Possible Cause | Troubleshooting Step | | Degradation of this compound in Media | Prepare fresh dilutions of your compound in the assay medium immediately before each experiment. Avoid storing diluted samples. Perform a stability test of this compound in your specific cell culture medium if long-term experiments are planned. | | Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and is at a non-toxic level for your cells. | | Cell Line Variability | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase when conducting experiments. | | Assay-Specific Variability | Strictly adhere to standardized protocols for your bioactivity assays, including incubation times, reagent concentrations, and measurement parameters. |
Data Presentation
Table 1: HPLC-UV Method Validation Parameters for Ganoderic Acids (including this compound)
| Parameter | Ganoderic Acid E | Other Ganoderic Acids (Range) | Reference(s) |
| Linearity (r²) | 0.9997 | 0.9990 - 0.9999 | [7] |
| Recovery (%) | 100.25 | 96.85 - 105.09 | [7] |
| Precision - Intraday (RSD %) | 2.5 | 0.8 - 4.8 | [7] |
| Precision - Interday (RSD %) | 3.2 | 0.7 - 5.1 | [7] |
| Limit of Detection (LOD) (µg/mL) | 0.9 | 0.7 - 2.3 | [7] |
| Limit of Quantitation (LOQ) (µg/mL) | 3.1 | 2.5 - 7.6 | [7] |
Table 2: UPLC-MS/MS Method Validation Parameters for Ganoderic Acids
| Parameter | Reported Value Range | Reference(s) |
| Linearity (r²) | > 0.998 | [8][9] |
| Recovery (%) | 89.1 - 114.0 | [8][9] |
| Precision - Intraday (RSD %) | < 6.8 | [8][9] |
| Precision - Interday (RSD %) | < 8.1 | [8][9] |
| Limit of Detection (LOD) (µg/kg) | 0.66 - 6.55 | [8][9] |
| Limit of Quantitation (LOQ) (µg/kg) | 2.20 - 21.84 | [8][9] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
This protocol is a generalized procedure based on common methods for triterpenoid extraction from Ganoderma species.[4][5][7]
-
Material Preparation: Obtain dried fruiting bodies of Ganoderma (preferably at the budding stage) and grind them into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate 100 g of the powdered Ganoderma with 1 L of 100% ethanol.
-
Heat the mixture to 60°C and stir for 6 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the residue two more times.
-
Combine all ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the ethyl acetate fractions, which will contain the triterpenoids.
-
Evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.
-
-
Silica Gel Chromatography:
-
Subject the triterpenoid-enriched fraction to silica gel column chromatography.
-
Elute with a gradient of chloroform (B151607) and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values to a this compound standard.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is based on the method described by Chen et al.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 2% aqueous acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used. For example, starting with a ratio of A:B (4:1) and transitioning to A:B (2:1).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: Ambient.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Signaling Pathways
While the specific signaling pathways modulated exclusively by this compound are not yet fully elucidated, research on structurally similar ganoderic acids suggests potent activity against key pathways involved in cancer and inflammation.[11][12][13] The following diagrams illustrate these likely targets.
Caption: Potential mechanism of Ganoderic Acid-induced apoptosis.
Caption: Potential mechanism of Ganoderic Acid-mediated NF-κB inhibition.
Experimental Workflow
Caption: A logical workflow for this compound experiments.
References
- 1. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. longdom.org [longdom.org]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
Technical Support Center: In Vivo Studies with Ganoderenic Acid E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderenic acid E in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage range for this compound in in vivo studies?
A1: While specific data for this compound is limited, a starting dose range of 10-50 mg/kg body weight can be considered based on studies with other structurally related ganoderic acids.[1] However, it is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint. Higher doses of up to 100 mg/kg have been used for other ganoderic acid-rich extracts in mice.[2]
Q2: How should I prepare this compound for in vivo administration?
A2: Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo delivery.[3][4] The choice of vehicle depends on the route of administration.
-
Oral Gavage: A common method is to create a suspension. For instance, you can suspend the compound in a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).[1][4] To improve suspension, a small amount of a surfactant like Tween 80 (0.1-0.5%) can be added.[4] It is recommended to triturate the powder with a small amount of the vehicle to form a paste before gradually adding the rest of the vehicle to ensure a uniform suspension.[4]
-
Intraperitoneal (IP) Injection: For IP injections, this compound can be dissolved in a mixture of DMSO and saline.[1] It is critical to keep the final DMSO concentration low to avoid toxicity to the animals. A stock solution in DMSO can be diluted with sterile phosphate-buffered saline (PBS) or corn oil.[5] For instance, a 12.5 mg/mL stock in DMSO can be diluted in corn oil for the final working solution.[5]
It is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs, gentle heating and/or sonication can help in dissolution.[5]
Q3: What are some common challenges when working with this compound in vivo?
A3: The primary challenge is its low aqueous solubility, which can lead to poor bioavailability and inconsistent results.[3][4][6] This can manifest as:
-
Difficulty in preparing a homogenous and stable formulation.
-
Precipitation of the compound upon injection into the aqueous physiological environment.
-
Low plasma and tissue concentrations, potentially limiting its therapeutic efficacy.[7]
To address these, careful formulation development is essential. Nano-based delivery systems are also a promising strategy to improve solubility and stability.[3]
Q4: Which animal models are suitable for studying the effects of this compound?
A4: The choice of animal model depends on the research question. Based on the known activities of related ganoderic acids, suitable models include:
-
Oncology: Syngeneic and xenograft tumor models are widely used. For example, the Lewis Lung Carcinoma (LLC) syngeneic model is well-established for studying primary tumor growth and metastasis.[1] Other models include colon and breast cancer models in mice.[8][9]
-
Inflammation: Lipopolysaccharide (LPS)-induced inflammation models in mice are commonly used to evaluate anti-inflammatory effects.[1][10]
-
Other Models: Depending on the therapeutic area of interest, models for alcoholic liver injury,[2] renal ischemia-reperfusion injury,[11] and neuroinflammation[10] can be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation or administration. | Poor solubility in the chosen vehicle. The concentration of the compound is too high for the vehicle. Temperature changes affecting solubility. | Use co-solvents like DMSO or PEG300/PEG400 in combination with aqueous solutions, keeping the organic solvent concentration at a non-toxic level.[5] Employ sonication or gentle warming to aid dissolution.[5] Prepare fresh formulations for each administration.[5] Consider using a suspension with suspending agents like carboxymethylcellulose.[1] |
| High variability in experimental results between animals. | Inconsistent dosing due to non-homogenous suspension. Poor and variable bioavailability. | Ensure the suspension is thoroughly mixed before each administration. Use a magnetic stirrer to maintain homogeneity during the dosing period.[4] Perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.[1][7] |
| No significant therapeutic effect observed. | Insufficient dosage. Poor bioavailability leading to sub-therapeutic concentrations at the target site. The chosen animal model is not appropriate. | Conduct a dose-escalation study to find the effective dose range.[1] Improve the formulation to enhance bioavailability (e.g., using nanoformulations).[3] Confirm that the target signaling pathway is relevant in the chosen animal model. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | Toxicity of the compound at the administered dose. Toxicity of the vehicle (e.g., high concentration of DMSO). | Reduce the dosage of this compound. Include a vehicle-only control group to assess the toxicity of the formulation components.[3] Minimize the concentration of organic solvents in the final formulation. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages for Ganoderic Acids in Rodent Models
| Ganoderic Acid | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Ganoderic Acid (General) | CT26 tumor-bearing mice | 50 mg/kg | Not Specified | Alleviated chemotherapy-induced fatigue. | [8] |
| Ganoderic Acid TR | Lewis Lung Carcinoma mice | 25-50 mg/kg | Oral gavage or IP | Inhibited tumor growth. | [1] |
| Ganoderic Acid-rich Extract | Alcohol-induced liver injury mice | 25, 50, 100 mg/kg | Oral gavage | Protected against liver injury. | [2] |
| Ganoderic Acid A | α-Amatoxin poisoned mice | 20 mg/kg | Not Specified | Improved survival rate and liver function. | [12] |
Table 2: Pharmacokinetic Parameters of Representative Ganoderic Acids in Rats
| Ganoderic Acid | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | 100 mg/kg | 358.73 | <0.61 | 10.38 - 17.97 | [7][13] |
| Ganoderic Acid A | 200 mg/kg | 1378.20 | <0.61 | 10.38 - 17.97 | [7][13] |
| Ganoderic Acid A | 400 mg/kg | 3010.40 | <0.61 | 10.38 - 17.97 | [7][13] |
Note: The data presented is for various ganoderic acids and should be used as a reference for designing studies with this compound. Compound-specific pharmacokinetics may vary.
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy Study in a Syngeneic Mouse Model (e.g., Lewis Lung Carcinoma)
This protocol is adapted from methodologies used for other ganoderic acids.[1]
-
Cell Culture: Culture Lewis Lung Carcinoma (LLC) cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 LLC cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Group Randomization: Once tumors become palpable (approx. 5-7 days post-implantation), randomize mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 25 mg/kg)
-
This compound (e.g., 50 mg/kg)
-
Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
Monitoring: Measure tumor size with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²)/2. Monitor body weight and the general health of the mice.[1]
-
Endpoint and Sample Collection: Euthanize mice when tumors in the control group reach the predetermined endpoint size or after a set duration (e.g., 21 days).[3] Excise and weigh the tumors. Collect blood and tissues for further analysis (e.g., histology, Western blot, qPCR).[3]
Protocol 2: Quantification of this compound in Plasma
This protocol is based on general methods for quantifying ganoderic acids in biological matrices.[7]
-
Sample Preparation:
-
To 100 µL of plasma, add a protein precipitation agent such as 300 µL of acetonitrile (B52724).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Separate the compound on a C18 column with a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode in negative electrospray ionization.
-
Visualizations
Caption: Workflow for an in vivo anti-tumor efficacy study.
Caption: Key signaling pathways modulated by Ganoderic Acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. scialert.net [scialert.net]
Matrix effects in Ganoderenic acid E quantification from biological samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during the quantification of Ganoderenic acid E in biological samples using LC-MS/MS.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: The "matrix" consists of all components within a biological sample apart from the analyte of interest, this compound.[1][2] In bioanalysis, this includes endogenous substances like proteins, lipids, salts, and phospholipids.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification.[1][3]
Q2: Why are matrix effects a significant problem in bioanalysis?
A2: Matrix effects are a primary cause of failure and error in LC-MS/MS bioanalysis.[4] They can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[1] If not properly addressed, these effects can lead to erroneous results, such as the underestimation or overestimation of the analyte concentration, poor method reproducibility, and non-linear calibration curves.[3][5] This is particularly critical in drug development and clinical studies where accurate data is paramount.
Q3: What are the common sources of matrix effects in biological samples like plasma or urine?
A3: The sources of matrix effects can be endogenous components naturally present in the sample or exogenous substances introduced during sample collection and preparation.[3]
-
Endogenous Components: These include phospholipids, proteins, salts, urea, and carbohydrates.[3] Phospholipids are a particularly notorious cause of ion suppression in electrospray ionization (ESI).
-
Exogenous Components: These can include anticoagulants (e.g., EDTA, heparin), dosing vehicles, stabilizers, and co-administered medications.[3]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects, referring to the alteration of the ionization efficiency of the target analyte.
-
Ion Suppression: This is a decrease in the analytical signal caused by co-eluting matrix components.[1][6] It is the more common phenomenon observed in LC-MS/MS analysis.[1][7] The interfering compounds can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase ions.
-
Ion Enhancement: This is an increase in the analytical signal.[1][6] While less common, it can also lead to significant quantification errors by making the measured concentration appear higher than the actual value.[5]
Section 2: Troubleshooting Guide
Problem: Low Signal, Inaccurate Quantification, or Poor Recovery
Q: My quantitative results for this compound are inconsistent and recovery is low. How can I troubleshoot this?
A: Inaccurate quantification and low recovery are often direct consequences of matrix effects, particularly ion suppression.[2] Here is a systematic approach to troubleshoot and resolve the issue.
Step 1: Evaluate Matrix Effects Quantitatively Before modifying your method, you must confirm that matrix effects are the root cause. Use a post-extraction spike analysis to calculate the Matrix Effect (ME) and Recovery (RE). A significant deviation of ME from 100% indicates the presence of ion suppression or enhancement.
-
See Protocol 1: Quantitative Assessment of Matrix Effects.
Step 2: Optimize Sample Preparation The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[1]
-
If you are using Protein Precipitation (PPT): While fast, PPT is often insufficient as it fails to remove key interferences like phospholipids.[1]
-
Consider Advanced Techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly more effective at producing clean extracts.[1][5] SPE is often considered the most powerful technique for this purpose.[1]
-
See Protocol 2: Sample Preparation Strategies.
Step 3: Utilize a Suitable Internal Standard (IS) An appropriate internal standard is crucial for compensating for both extraction variability and matrix effects.[2][3]
-
Ideal Choice: A stable isotope-labeled (SIL) this compound is the best option, as it co-elutes and experiences nearly identical matrix effects as the analyte.
-
Alternative: If a SIL-IS is unavailable, use a structurally similar compound (analog) that is not present in the sample.[2] The IS should be added at the very beginning of the sample preparation process.[2]
Step 4: Implement Matrix-Matched Calibration To compensate for unavoidable matrix effects, prepare your calibration standards in the same matrix as your samples (e.g., blank plasma extract).[2][7] This ensures that the standards and the samples experience similar ionization conditions, improving accuracy.[2]
Step 5: Modify Chromatographic Conditions If sample cleanup is still insufficient, adjust your LC method to separate this compound from the interfering matrix components.
-
Optimize Gradient: Modify the gradient elution profile to improve the resolution between the analyte and co-eluting interferences.[2]
-
Change Column: Consider using a different column chemistry (e.g., HILIC) that may provide a different selectivity.
-
Divert Flow: Use a divert valve to direct the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer.[8]
Problem: Poor Peak Shape or Shifting Retention Times
Q: I'm observing peak tailing and my retention time is unstable. What is the cause?
A: Poor peak shape and retention time variability can be caused by matrix overload or co-eluting interferences.[2]
-
Symptom: Asymmetric peaks (fronting or tailing), broad peaks, or retention time shifts between injections.
-
Possible Cause 1: Matrix Overload. High concentrations of matrix components can saturate the analytical column, affecting the peak shape and retention of the analyte.
-
Possible Cause 2: Co-eluting Interferences. A compound eluting very close to this compound can interfere with its interaction with the stationary phase.
-
Solution: Optimize the chromatographic gradient to achieve better separation.[2] A shallower gradient around the elution time of the analyte can often resolve the issue.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to determine the extent of matrix effects (ME) and the extraction recovery (RE).[1]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., the final mobile phase composition) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Select a representative blank biological matrix (e.g., blank plasma). Process it through your entire extraction procedure. In the final step, spike the resulting clean extract with this compound to achieve the same final concentration as Set A.[1][2]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before starting the extraction procedure. The spiking concentration should be calculated to result in the same final theoretical concentration as Set A after accounting for dilution/concentration steps.[1]
2. Analyze and Collect Data:
-
Inject all three sample sets into the LC-MS/MS system.
-
Record the peak area for this compound for each sample.
3. Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (% ME): ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100[1][2]
-
Recovery (% RE): RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100[1]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a general methodology for cleaning biological samples using a C18 SPE cartridge, which is effective at removing polar interferences and phospholipids.[1][2]
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) through it, followed by 1 mL of water. Do not let the cartridge run dry.[2]
2. Sample Pre-treatment and Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid to precipitate proteins.[2]
-
Vortex the mixture, then centrifuge to pellet the precipitated proteins.[2]
-
Load the resulting supernatant onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with 1 mL of water to remove highly polar interferences like salts.[1][2]
-
Follow with a second wash using 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove additional interferences.[1][2]
4. Elution:
-
Elute this compound from the cartridge using a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.[1]
5. Dry-Down and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
Section 4: Quantitative Data Summary
Table 1: Interpretation of Matrix Effect (ME) and Recovery (RE) Values
| Calculated Value | Result | Interpretation | Recommended Action |
| ME (%) | < 85% | Significant Ion Suppression | Optimize sample preparation; use SIL-IS or matrix-matched calibrants. |
| 85% - 115% | Acceptable/No significant matrix effect | Proceed with method validation. | |
| > 115% | Significant Ion Enhancement | Optimize sample preparation; use SIL-IS or matrix-matched calibrants. | |
| RE (%) | < 80% | Inefficient Extraction | Optimize extraction solvent, pH, or technique (e.g., LLE, SPE). |
| > 80% | Acceptable Extraction Efficiency | Proceed with method validation. |
Note: The acceptable range for ME (often 85-115% or 80-120%) depends on the specific assay requirements and regulatory guidelines.[1]
Table 2: Example Performance Data for Ganoderic Acid Analysis using UPLC-MS/MS
The following data is adapted from a study quantifying eleven ganoderic acids and serves as a benchmark for a well-developed method.[9]
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Recovery | 89.1% – 114.0% |
| Intra-day Precision (RSD) | < 6.8% |
| Inter-day Precision (RSD) | < 8.1% |
| Limit of Quantification (LOQ) | 2.20 – 21.84 µg/kg |
| Limit of Detection (LOD) | 0.66 – 6.55 µg/kg |
Section 5: Visual Guides
Caption: A general workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ganoderenic Acid E & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Ganoderenic acid E in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent or show an unexpected increase in viability, especially with tetrazolium-based assays like MTT. What could be the cause?
A1: This is a common issue when working with compounds that have antioxidant properties, a characteristic of many ganoderic acids. The primary reason for these results is likely direct interference with the assay chemistry. This compound can directly reduce tetrazolium salts (e.g., MTT, XTT) to their colored formazan (B1609692) product, a reaction normally catalyzed by cellular dehydrogenases in viable cells. This leads to a false positive signal, making it appear as if the cells are more viable than they are.
Q2: Is this compound itself colored, and could this be interfering with my absorbance readings?
A2: this compound is typically a white to off-white solid. When dissolved in a clear solvent like DMSO, it should not impart significant color to the culture medium at typical working concentrations. Therefore, direct colorimetric interference is unlikely to be the primary cause of assay discrepancies. However, it is always good practice to run a "compound-only" control to check for any background absorbance.
Q3: How can I confirm if this compound is directly reducing my tetrazolium-based assay reagent?
A3: A simple cell-free control experiment can confirm this. Prepare wells containing your cell culture medium and the same concentrations of this compound used in your experiment, but without any cells. Add the tetrazolium reagent (e.g., MTT, XTT) and incubate for the same duration as your main experiment. If you observe a color change, it indicates direct reduction of the reagent by this compound.[1]
Q4: What are the best practices for dissolving and using this compound in cell culture?
A4: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues when assessing the effects of this compound on cell viability.
Problem 1: Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, XTT)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Direct Reduction of Tetrazolium Salt | 1. Cell-Free Control: Incubate this compound in media with the assay reagent (no cells).[1] 2. Observe Color Change: A color change indicates direct reduction. | Switch to an alternative assay that does not rely on tetrazolium reduction (e.g., Resazurin (B115843), ATP-based, or LDH assay). |
| Spectral Overlap | 1. Compound Absorbance Scan: Measure the absorbance spectrum of this compound in your assay medium. 2. Compare with Formazan Spectrum: Check for overlap with the absorbance maximum of the formazan product (typically 540-590 nm for MTT). | While this compound's absorbance maximum is around 252 nm, if significant overlap is observed, choose an alternative assay with a different detection method (e.g., fluorescence or luminescence). |
| Precipitation of this compound | 1. Microscopic Examination: Visually inspect the wells for any precipitate after adding this compound to the medium. 2. Solubility Test: Test the solubility of the highest concentration of this compound in your culture medium. | Optimize the final DMSO concentration or consider using a different solvent system if necessary. Ensure the compound remains in solution throughout the experiment. |
Problem 2: General Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Uneven Cell Seeding | 1. Cell Counting: Ensure accurate cell counting before seeding. 2. Homogenous Suspension: Gently mix the cell suspension before and during plating. | Use a calibrated automated cell counter for accuracy. Ensure a single-cell suspension to avoid clumps. |
| Edge Effects in Microplates | 1. Plate Layout: Observe if outlier data points are consistently in the outer wells. | To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[1] |
| Incomplete Solubilization of Formazan (MTT Assay) | 1. Visual Inspection: Check for remaining purple crystals after adding the solubilization solution. | Increase the incubation time with the solubilizing agent and ensure thorough mixing by gentle pipetting or using a plate shaker.[1] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium Assays
-
Prepare a 96-well plate with cell culture medium but no cells.
-
Add this compound at the same concentrations as in your cell-based experiment. Include a vehicle-only control.
-
Add the tetrazolium reagent (e.g., MTT) to each well.
-
Incubate the plate under the same conditions as your cell viability experiment.
-
If using MTT, add the solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength. A significant increase in absorbance in the presence of this compound indicates direct interference.[1]
Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
This fluorescence-based assay measures the reduction of resazurin to the highly fluorescent resorufin (B1680543) by viable cells and is less susceptible to interference from antioxidant compounds.
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired exposure time.
-
Add resazurin solution to each well to a final concentration of 10% of the well volume.[2][3]
-
Incubate for 1-4 hours at 37°C, protected from light.[2]
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[3]
Protocol 3: ATP-Based Luminescence Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method and is not affected by the reducing potential of the test compound.
-
Seed cells in a white, opaque-walled 96-well plate.
-
Treat cells with this compound and controls.
-
Incubate for the desired duration.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of the ATP assay reagent to each well.[4]
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature, measure the luminescence.[4]
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Seed cells in a 96-well plate and treat with this compound and controls.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Incubate for the desired time.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.[6]
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.[7]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[7]
Visualizations
Caption: Troubleshooting workflow for this compound interference in cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. labbox.es [labbox.es]
- 4. ATP cell viability assay | RE-Place [re-place.be]
- 5. abcam.com [abcam.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
Technical Support Center: Optimizing Ganoderenic Acid E Treatment in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Ganoderenic acid E treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when treating cells with this compound?
A1: For initial screening and cytotoxicity assays, a common starting point for incubation with Ganoderic acids is 24 to 72 hours. Many studies report significant effects on cell viability and proliferation within 48 hours of treatment.[1] However, the optimal time can vary significantly depending on the cell line, the concentration of this compound, and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest, inhibition of a signaling pathway).
Q2: How do I determine the optimal incubation time for my specific cell line and experiment?
A2: The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time point at which the maximal (or desired) effect is observed before secondary effects, such as widespread cell death, begin to complicate data interpretation.
Q3: I am not observing a significant effect of this compound on my cells. What could be the issue?
A3: Several factors could contribute to a lack of a significant effect:
-
Incubation Time: The incubation time may be too short for the biological effects to manifest. Consider extending the treatment duration as determined by a time-course experiment.
-
Concentration: The concentration of this compound may be too low. A dose-response experiment should be performed to identify the optimal concentration.
-
Compound Stability: Ganoderic acids can degrade in cell culture media over long incubation periods, especially at 37°C. It is recommended to prepare fresh dilutions of this compound immediately before each experiment and consider a media change with fresh compound for longer time points.
-
Cell Line Sensitivity: Your specific cell line may be resistant to this compound.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).[2]
Q4: Can the incubation time influence the observed mechanism of action (e.g., apoptosis vs. cell cycle arrest)?
A4: Yes, the duration of treatment can influence the observed cellular response. For example, cell cycle arrest may be an earlier event, while apoptosis may be observed at later time points.[3][4] A time-course analysis of different cellular endpoints is crucial to understanding the sequence of events following this compound treatment.
Q5: How can I be sure that the observed effects are not due to the degradation of this compound in the culture medium?
A5: To assess the stability of this compound in your specific cell culture medium, you can perform a stability test. This involves incubating the compound in the medium for different durations (e.g., 24, 48, 72 hours) and then quantifying the remaining concentration using methods like HPLC or LC-MS. If significant degradation is observed, consider shorter incubation times or replenishing the medium with fresh compound during the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Degradation of this compound in stock solution or diluted media.- Variation in cell passage number or confluency.- Inconsistent incubation times. | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (-20°C or -80°C, protected from light).- Use cells within a consistent range of passage numbers and seed them at a consistent density.- Precisely control the incubation time for all experiments. |
| High cell death even at low concentrations | - The chosen cell line is highly sensitive to this compound.- Extended incubation time leading to cytotoxicity.- Contamination of cell culture.[5] | - Perform a dose-response experiment with a wider range of lower concentrations.- Conduct a time-course experiment to identify an earlier time point with the desired effect before significant cell death occurs.- Regularly check cultures for signs of contamination (e.g., turbidity, color change, filamentous structures).[5] |
| Observed effect plateaus or decreases at longer incubation times | - The compound may have degraded over the extended incubation period.- The cells may have adapted to the treatment.- Secondary effects or off-target mechanisms are occurring. | - Consider replenishing the media with fresh this compound for long-term experiments.- Analyze earlier time points to capture the peak response.- Investigate multiple molecular markers to understand the dynamic cellular response over time. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Viability using WST-1 Assay
This protocol is designed to determine the optimal incubation time of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Complete cell culture medium (e.g., MEM/EBSS with 10% FBS)[1]
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere for 24 hours.[1][7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Immediately before use, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.[2]
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).[1]
-
WST-1 Assay: At the end of each incubation period, add 10 µL of WST-1 reagent to each well and incubate for 30 minutes to 4 hours at 37°C in the dark.[1]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot cell viability against incubation time to determine the optimal duration of treatment.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of the effect of this compound on the expression and phosphorylation of key signaling proteins over time.
Materials:
-
Cells treated with this compound for different durations
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[8]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-β-actin)[2]
-
HRP-conjugated secondary antibody[2]
-
Enhanced chemiluminescence (ECL) detection system[2]
Methodology:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a suitable lysis buffer on ice.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[2] The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the protein bands using an ECL detection system.[2]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).[2]
Quantitative Data Summary
Table 1: Effect of Ganoderic Acid Extracts on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Effect on Cell Viability | Reference |
| DU145 (Prostate Cancer) | G. formosanum ethanolic extract | 50-200 ppm | 48 | Dose-dependent decrease; ~20% decrease at highest concentration | [1] |
| DU145 (Prostate Cancer) | GF-EH fraction | IC₅₀ = 266.9 µg/mL | 48 | ~40% inhibition | [1] |
| DU145 (Prostate Cancer) | GF-EB fraction | IC₅₀ = 254.3 µg/mL | 48 | ~40% inhibition | [1] |
| HepG2 (Hepatocellular Carcinoma) | G. sinensis extract | 100 µg/mL | 24 | ~60% inhibition (IC₅₀ = 70.14 µg/mL) | [6] |
| HL-7702 (Normal Liver) | G. sinensis extract | 100 µg/mL | 24 | Slight inhibitory effect (IC₅₀ = 280.56 µg/mL) | [6] |
| MDA-MB-231 (Breast Cancer) | G. lucidum extracts | 62.5-1000 µg/mL | 48 | Dose-dependent inhibition | [7][9] |
Table 2: Time-Dependent Effects of Ganoderic Acids on Cellular Processes
| Cell Line | Ganoderic Acid | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Cervical Cancer) | Ganoderic Acid T | 2.5, 5, 10 µM | 24 hours | Increased proportion of cells in G1 phase of the cell cycle | [10] |
| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | Ganoderic Acid A | Various | 24, 48, 72 hours | Dose- and time-dependent inhibition of proliferation | [11] |
| HCT-116 (Colon) & 95-D (Lung) | Ganoderic Acid T | Not specified | Not specified | Dose- and time-dependent inhibition of cell migration | [3][4] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 10. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Ganoderenic Acid E and Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among the myriad of identified ganoderic acids, Ganoderenic acid E and Ganoderic acid A stand out as subjects of research for their potential therapeutic applications. This guide provides a comprehensive comparison of the available scientific data on the bioactivities of these two compounds, focusing on their anticancer, anti-inflammatory, and hepatoprotective effects.
Summary of Bioactivities
While extensive research has elucidated the multifaceted bioactivities of Ganoderic acid A, data on this compound remains comparatively limited. The following sections summarize the current understanding of the biological effects of both compounds, supported by available experimental data.
Anticancer Activity
Both this compound and Ganoderic acid A have demonstrated cytotoxic effects against various cancer cell lines. However, the depth of mechanistic understanding is far greater for Ganoderic acid A.
Table 1: Comparison of Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Key Mechanistic Insights |
| This compound | HeLa (Cervical Cancer) | 101 μM | Data not available |
| HepG2 (Liver Cancer) | 1.44 x 10⁻⁴ μM | Data not available | |
| HepG2 2.2.15 (Liver Cancer, HBV-producing) | 1.05 x 10⁻⁴ μM | Data not available | |
| P388 (Murine Leukemia) | 5.012 μM | Data not available | |
| Raji (Burkitt's Lymphoma) | >100 μM | Data not available | |
| Ganoderic acid A | HepG2 (Liver Cancer) | 187.6 μM (24h), 203.5 μM (48h)[1] | Induces G0/G1 cell cycle arrest and apoptosis.[1] |
| SMMC7721 (Liver Cancer) | 158.9 μM (24h), 139.4 μM (48h)[1] | Increases expression of p21 and cleaved caspase-3; decreases cyclin D1.[1] | |
| Breast Cancer Cells (MDA-MB-231) | Not specified | Suppresses growth and invasiveness via inhibition of AP-1 and NF-κB.[1] | |
| Osteosarcoma Cells | Not specified | Inhibits cell proliferation, induces apoptosis, and suppresses invasion.[1] | |
| B-cell Lymphoma Cells | Not specified | Exhibits marked apoptotic effect with minimal toxicity to non-malignant B-cells.[2] |
Signaling Pathways in Anticancer Activity
Ganoderic Acid A:
Ganoderic acid A exerts its anticancer effects through the modulation of several key signaling pathways. It has been shown to induce apoptosis through a mitochondria-mediated pathway, involving the release of cytochrome c and the activation of caspase-3 and -9.[1] Furthermore, it can arrest the cell cycle at the G0/G1 phase and suppress cancer cell invasion by inhibiting transcription factors like AP-1 and NF-κB.[1]
Anticancer Signaling Pathways of Ganoderic Acid A
This compound:
Currently, there is a lack of detailed information regarding the specific signaling pathways modulated by this compound in its cytotoxic effects against cancer cells. Further research is required to elucidate its mechanism of action.
Anti-inflammatory Activity
Ganoderic Acid A:
Ganoderic acid A has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Its anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[5]
Anti-inflammatory Mechanism of Ganoderic Acid A
This compound:
Studies specifically investigating the anti-inflammatory effects of isolated this compound, such as its impact on pro-inflammatory cytokine production or signaling pathways like NF-κB, are currently lacking in the scientific literature.
Hepatoprotective Activity
Both Ganoderic acid A and extracts containing this compound have shown promise in protecting the liver from damage.
Ganoderic Acid A:
Ganoderic acid A has demonstrated significant hepatoprotective effects against alcohol-induced liver injury.[6] Studies have shown that it can protect against liver damage induced by toxins like carbon tetrachloride (CCl4).[7] The protective mechanism involves the reduction of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and amelioration of oxidative stress.[6][7]
This compound:
While direct studies on isolated this compound are limited, a study on a ganoderic acids-rich extract from Ganoderma lucidum, which was identified to contain this compound, demonstrated protective effects against alcoholic liver injury in mice.[8] The extract was found to inhibit the elevation of serum ALT and AST and reduce oxidative stress in the liver.[8] However, the specific contribution of this compound to these effects has not been determined.
Experimental Protocols
Cytotoxicity Assay (MTT Assay) - General Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Ganoderic acid A for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells treated with the compounds are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p21, cyclin D1), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow for Western Blot Analysis
Conclusion
The available scientific evidence clearly indicates that Ganoderic acid A is a well-characterized bioactive compound with potent anticancer, anti-inflammatory, and hepatoprotective properties, with its mechanisms of action being actively investigated. In contrast, while this compound has shown promising cytotoxic effects against several cancer cell lines, there is a significant gap in the literature regarding its anti-inflammatory and hepatoprotective activities, as well as the molecular mechanisms underlying its observed bioactivities.
For researchers and drug development professionals, Ganoderic acid A presents a more established foundation for further preclinical and clinical development. This compound, however, represents an intriguing but less explored molecule that warrants further investigation to fully understand its therapeutic potential and mechanisms of action. Direct comparative studies between these two compounds under standardized experimental conditions would be invaluable in discerning their relative potencies and therapeutic promise.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 6. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Ganoderenic Acid E and Other Bioactive Triterpenoids from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Ganoderenic acid E and other prominent triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers in oncology and natural product-based drug discovery.
Introduction to Ganoderma lucidum Triterpenoids
Ganoderma lucidum, also known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to a diverse array of bioactive compounds, among which triterpenoids are of significant interest for their potential anticancer activities. These compounds, primarily lanostane-type triterpenoids, have been shown to exert cytotoxic, anti-proliferative, and anti-metastatic effects on various cancer cell lines. This guide focuses on a comparative analysis of this compound against other well-researched triterpenoids from G. lucidum, such as Ganoderic acids A, B, D, T, and DM, to elucidate their relative potencies and mechanisms of action. While extensive research is available for several ganoderic acids, specific data on this compound is less abundant. This guide incorporates available data, including that on the closely related Ganolucidic acid E, to provide a comprehensive overview.
Comparative Anticancer Activity of Ganoderma lucidum Triterpenoids
The cytotoxic effects of various triterpenoids from Ganoderma lucidum have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values of this compound (as Ganolucidic acid E) and other selected triterpenoids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ganolucidic acid E | Caco-2 (Colon Carcinoma) | 84.36 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 71.49 | [1] | |
| HeLa (Cervical Carcinoma) | 39.81 | [1] | |
| Ganoderic acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 (24h), 203.5 (48h) | [2] |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 (24h), 139.4 (48h) | [2] | |
| Ganoderic acid DM | Breast Cancer Cells | Effective in inhibiting proliferation | [3] |
| Ganoderic acid T | 95-D (Lung Cancer) | Cytotoxic in a dose-dependent manner | [4][5] |
| 7-oxo-ganoderic acid Z | Caco-2 (Colon Carcinoma) | 20.87 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 33.15 | [1] | |
| HeLa (Cervical Carcinoma) | 22.38 | [1] | |
| 15-hydroxy-ganoderic acid S | Caco-2 (Colon Carcinoma) | 25.13 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 41.26 | [1] | |
| HeLa (Cervical Carcinoma) | 26.33 | [1] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of Ganoderma lucidum triterpenoids are mediated through various cellular and molecular mechanisms, primarily induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Several ganoderic acids induce apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[4] For instance, Ganoderic acid T has been shown to induce apoptosis in lung cancer cells by upregulating p53 and Bax, leading to mitochondrial dysfunction and caspase-3 activation.[4] Similarly, Ganolucidic acid E has been observed to induce apoptosis in HeLa cells.[1]
Cell Cycle Arrest
Triterpenoids from G. lucidum can also inhibit cancer cell proliferation by arresting the cell cycle at different phases. For example, Ganoderic acid T induces G1 cell cycle arrest in a highly metastatic lung cancer cell line (95-D).[4] An extract of Ganoderma sinensis spores, containing various ganoderic acids, was found to arrest HepG2 cells at the G2/M stage.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the anticancer activities of these triterpenoids are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid (B12794562) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the triterpenoid for a specific time period. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software (e.g., ModFit LT or FlowJo).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the triterpenoid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Workflow for determining cell viability using the MTT assay.
Figure 2. Simplified signaling pathway for apoptosis induction by Ganoderma triterpenoids.
Figure 3. Workflow for analyzing the cell cycle using flow cytometry.
Conclusion
Triterpenoids from Ganoderma lucidum represent a promising class of natural compounds with significant anticancer potential. While Ganoderic acids A, D, T, and DM have been more extensively studied, the available data on Ganolucidic acid E suggests it also possesses cytotoxic properties against various cancer cell lines, albeit with potentially different potencies. The primary mechanisms of action for these triterpenoids involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways. Further research is warranted to fully elucidate the specific mechanisms of this compound and to conduct direct comparative studies with other triterpenoids to better understand their structure-activity relationships. The detailed protocols and visual aids provided in this guide are intended to facilitate such future investigations and support the development of novel cancer therapeutics derived from this valuable medicinal mushroom.
References
- 1. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation of Ganoderenic acid E's anti-cancer effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Ganoderenic acid E, a triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data from other well-researched Ganoderic acids (GAs) to provide a broader context for its potential therapeutic applications.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values) of Ganoderic Acids in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and other Ganoderic acids against several cancer cell lines are presented below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 101 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.000144 | [1] | |
| HepG2 2.2.15 | Hepatocellular Carcinoma | 0.000105 | [1] | |
| P388 | Murine Leukemia | 5.012 | [1] | |
| Raji | Burkitt's Lymphoma | Not Specified | [1] | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 (48h) | [2] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 (48h) | [2] | |
| Ganoderic Acid T | 95-D | Lung Cancer | ~58.9 (as 27.9 µg/ml) | [3] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Data suggests high efficacy | [4] |
Table 2: Effects of Ganoderic Acids on Apoptosis in Cancer Cells (General Observations)
| Ganoderic Acid Type | Cancer Cell Line(s) | Key Apoptotic Effects | Reference |
| General GAs | Various | Induction of DNA fragmentation, activation of caspases, modulation of Bcl-2 family proteins. | [3] |
| Ganoderic Acid T | 95-D (Lung) | Reduction of mitochondrial membrane potential, release of cytochrome c, activation of caspase-3. | [3][5] |
| Ganoderic Acid A | HepG2, SMMC7721 (Liver) | Increased expression of cleaved caspase-3. | [2][6] |
| Ganoderic Acid DM | MCF-7 (Breast) | DNA fragmentation, cleavage of PARP, decreased mitochondrial membrane potential. | [4] |
Table 3: Effects of Ganoderic Acids on Cell Cycle Distribution in Cancer Cells (General Observations)
| Ganoderic Acid Type | Cancer Cell Line(s) | Effect on Cell Cycle | Reference |
| General GAs | Various | Induction of cell cycle arrest, commonly at the G1 or G2/M phase. | [3] |
| Ganoderic Acid A | HepG2, SMMC7721 (Liver) | G0/G1 phase arrest. | [2][6] |
| Ganoderic Acid T | HeLa (Cervical) | G1 phase arrest. | [7] |
| Ganoderic Acid DM | MCF-7 (Breast) | G1 phase arrest. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are standard protocols for the key experiments cited in the study of Ganoderic acids' anti-cancer effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest compound concentration. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cancer cells with this compound. Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagrams
The anti-cancer effects of Ganoderic acids are often attributed to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Below are diagrams of two major pathways implicated in the action of Ganoderic acids.
Experimental workflow for assessing the anti-cancer activity of this compound.
References
- 1. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganoderenic Acid E Across Diverse Ganoderma Strains
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the variable presence and bioactivity of Ganoderenic Acid E in different Ganoderma strains, supported by experimental data and protocols.
This compound, a lanostane-type triterpenoid (B12794562), is a significant bioactive compound found in various species of the medicinal mushroom Ganoderma. Renowned for its potential therapeutic properties, including anti-cancer and immunomodulatory effects, the concentration and bioactivity of this compound can vary substantially between different Ganoderma strains. This guide provides a comparative analysis of this compound content, its cytotoxic effects, and the underlying signaling pathways, offering valuable insights for research and drug development.
Quantitative Comparison of this compound Content
The yield of this compound is highly dependent on the Ganoderma species and even the specific strain and cultivation conditions. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques for the precise quantification of this compound. Below is a summary of reported this compound content in various Ganoderma strains.
| Ganoderma Strain/Species | Part Used | This compound Content (mg/g of dried material) | Reference |
| Ganoderma tsugae | Fruiting Body | Not explicitly quantified as a single compound in the provided search results, but included in the total triterpenoid analysis. | [1][2] |
| Ganoderma lucidum (Wild, Vietnam) | Fruiting Body | 0.131 ± 0.013 | |
| Ganoderma lucidum (Cultivated, Vietnam) | Fruiting Body | 0.084 ± 0.007 | |
| Ganoderma sinense | Fruiting Body | While analyzed for ganoderic acids, specific quantitative data for this compound is not available in the provided search results. A study noted that G. lucidum generally has higher levels of ganoderic acids than G. sinense.[3][4] |
Note: The content of this compound can be influenced by factors such as the substrate used for cultivation, the developmental stage of the mushroom, and the specific extraction and analytical methods employed.[5]
Biological Activity: Cytotoxicity of this compound
Ganoderic acids, as a class of compounds, are well-documented for their cytotoxic effects against a range of cancer cell lines. While specific IC50 values for pure this compound are not extensively reported in the initial search results, studies on closely related compounds and unfractionated extracts provide strong evidence of its anti-cancer potential. For instance, "ganolucidic acid E" has demonstrated significant cytotoxic activity.
| Cell Line | Compound | IC50 Value | Reference |
| HeLa (Cervical Cancer) | Ganolucidic Acid E | Not explicitly provided, but noted as having cytotoxic effects. | |
| HepG2 (Liver Cancer) | Ganolucidic Acid E | Not explicitly provided, but noted as having cytotoxic effects. |
It is crucial to note that the cytotoxic efficacy of this compound can vary between different cancer cell types.
Signaling Pathways Modulated by Ganoderenic Acids
The anti-cancer properties of ganoderic acids are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis. While research specifically pinpointing the pathways affected by this compound is ongoing, the broader class of ganoderic acids is known to influence the following key pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Ganoderic acids have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[6][7] By suppressing the NF-κB pathway, ganoderic acids can induce apoptosis in cancer cells and inhibit tumor growth.[6]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is another critical regulator of cell growth and survival. Ganoderic acids have been observed to modulate the MAPK pathway, which can lead to cell cycle arrest and apoptosis in cancerous cells.[8]
Further research is necessary to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its mechanism of action.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of this compound. The following sections detail the methodologies for extraction, purification, and quantification, as well as a common bioactivity assay.
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and initial purification of triterpenoids, including this compound, from Ganoderma fruiting bodies.
Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
-
Sample Preparation: Dried fruiting bodies of Ganoderma are ground into a fine powder to increase the surface area for efficient extraction.[9]
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or chloroform, often using methods like sonication or maceration to enhance extraction efficiency.[9][10]
-
Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is subsequently removed under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.[9][10]
-
Purification: The crude extract is then subjected to further purification using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate this compound.[1][9]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantitative analysis of this compound.
HPLC Analysis Workflow
Caption: A typical workflow for the quantification of this compound using HPLC.
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid or formic acid).[1][3]
-
Detection: Detection is typically performed using a UV detector at a wavelength of approximately 252 nm, where ganoderic acids exhibit strong absorbance.[1]
-
Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.[1]
Cell Viability (MTT) Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
MTT Assay Workflow
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 10. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ganoderenic Acid E
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma species, the accurate and precise quantification of bioactive triterpenoids like Ganoderenic acid E is of paramount importance for quality control, pharmacological studies, and the development of new therapeutics. The complex matrix of Ganoderma extracts, containing numerous structurally similar triterpenoids, presents a significant analytical challenge.[1] This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
The selection between these methods often involves a trade-off between the robustness and accessibility of HPLC-UV and the superior sensitivity and specificity of UPLC-MS/MS.[2] This document presents a cross-validation perspective by summarizing key performance metrics from various studies and providing detailed experimental protocols to assist in selecting the most suitable method for specific research needs.
Quantitative Data Summary
The following tables provide a comparative summary of the validation parameters for the analysis of this compound and other related ganoderic acids using HPLC-UV and UPLC-MS/MS.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | 0.9990 - 0.9999[3] | > 0.998[4][5] |
| Limit of Detection (LOD) | S/N ratio of 3[3] | 0.66 - 6.55 µg/kg[4][5] |
| Limit of Quantitation (LOQ) | S/N ratio of 10[3] | 2.20 - 21.84 µg/kg[4][5] |
| Precision (RSD) | Intra-day: 0.8 - 4.8% Inter-day: 0.7 - 5.1%[3] | Intra-day: < 6.8% Inter-day: < 8.1%[4][5] |
| Accuracy (Recovery) | 96.85 - 105.09%[3] | 89.1 - 114.0%[4][5] |
| Specificity/Selectivity | Moderate; potential for co-elution[2] | High; resolves co-eluting compounds[2] |
Table 2: Detailed Performance Data for this compound (or related compounds where specified)
| Parameter | HPLC-UV (Ganoderic Acid E)[3] | UPLC-MS/MS (General Ganoderic Acids)[4][5] |
| Concentration Range | 0.9 to 93.0 µg/mL | Not specified for individual acids |
| Intra-day Precision (RSD) | 0.8 - 4.8% | < 6.8% |
| Inter-day Precision (RSD) | 0.7 - 5.1% | < 8.1% |
| Recovery | 96.85 - 105.09% | 89.1 - 114.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and well-suited for the routine quality control of major ganoderic acids in Ganoderma raw materials and extracts.[1][2]
a. Sample Preparation:
-
Weigh 0.5 g of powdered Ganoderma sample.[3]
-
Perform ultrasonic extraction with an appropriate solvent such as methanol (B129727) or chloroform (B151607).[1][6] For instance, use 20 mL of chloroform in an ultrasonic water bath for 30 minutes, repeating the process twice.[6]
-
Combine the extracts, filter, and evaporate to dryness under reduced pressure at 40°C.[6]
-
Dissolve the resulting residue in a known volume of methanol (e.g., 25 mL).[6]
-
Filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.[6]
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[1][3][6]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 2% acetic acid.[3]
-
Solvent A: Acetonitrile and 2% acetic acid (1:4, v/v)
-
Solvent B: Acetonitrile and 2% acetic acid (1:2, v/v)
-
-
Gradient Program: [3]
-
0 - 5 min: 100% A
-
20 - 40 min: 30% A
-
40 - 80 min: 100% B
-
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 252 nm.[3]
-
Column Temperature: 30°C.[7]
c. Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area ratios against the concentrations of this compound standards.[3]
-
Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).[3]
-
Accuracy: Determined by the recovery of spiked samples, where known amounts of standard are added to a sample matrix.[3]
-
Limits of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise (S/N) ratio, typically 3 for LOD and 10 for LOQ.[3]
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method is preferred for comprehensive profiling of ganoderic acids, analysis of trace-level compounds, and research applications where high sensitivity and specificity are crucial.[1][2]
a. Sample Preparation:
-
Sample extraction is performed similarly to the HPLC-UV method, often involving ultrasonic extraction with methanol.[5]
-
The extract is filtered and diluted as necessary before injection.
b. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple-quadrupole mass spectrometer.[6]
-
Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and acetonitrile.[4][5]
-
Flow Rate: Maintained at a rate suitable for the UPLC system, for example, 0.3 mL/min.[8]
-
Injection Volume: Typically small, around 3 µL.[8]
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5][6] ESI in negative mode is commonly used for ganoderic acids.[4][5]
-
Detection Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[4][5][6] This involves monitoring specific precursor-to-product ion transitions for each analyte, which provides high selectivity.[2]
-
Ionization Mode Switching: In some cases, both negative and positive ionization modes may be used in a single run to detect different ganoderic acids with optimal sensitivity.[6]
d. Validation Parameters:
-
Linearity: Established by analyzing a series of standard solutions and plotting the peak area against concentration.[5]
-
Precision and Accuracy: Evaluated using quality control (QC) samples at different concentration levels.[9]
-
Recovery: Assessed through spike-recovery experiments.[5]
-
LOD and LOQ: Determined based on the lowest concentration that can be reliably detected and quantified.[5]
-
Stability: The stability of the analytes in the sample solution is tested over a period of time (e.g., 72 hours) at room temperature.[4][5]
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.
Caption: General workflow for this compound analysis.
Method Selection Logic
The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical requirements. The following diagram outlines the decision-making process.
Caption: Decision tree for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ganoderma-market.com [ganoderma-market.com]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 8. maxapress.com [maxapress.com]
- 9. akjournals.com [akjournals.com]
Replicating Ganoderenic Acid E's Therapeutic Potential: A Comparative Guide for Researchers
An objective analysis of Ganoderenic acid E's performance against alternative therapeutic agents, supported by experimental data and detailed protocols.
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among them, this compound (Gan-E) is emerging as a compound of interest with potential therapeutic applications. This guide provides a comprehensive comparison of Gan-E's performance with other therapeutic alternatives, focusing on its anti-cancer effects. The information presented is based on a thorough review of published findings, offering researchers, scientists, and drug development professionals a consolidated resource for replicating and expanding upon this research.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of various Ganoderic acids, including compounds structurally and functionally similar to this compound, on different cancer cell lines. This comparative data is essential for evaluating the therapeutic potential of this compound in relation to other established and experimental compounds.
Table 1: Comparative Cytotoxicity of Ganoderic Acids in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 25.3 | 48 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 31.6 | 48 | [1] | |
| Ganoderic Acid DM | PC-3 | Prostate Cancer | 20 | 48 | [2] |
| LNCaP | Prostate Cancer | 15 | 48 | [2] | |
| MCF-7 | Breast Cancer | 18.5 | 48 | [3] | |
| Ganoderic Acid T | 95-D | Lung Cancer | 10.7 | 48 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 15.2 | 48 | [4] | |
| Ganoderic Acid Me | MDA-MB-231 | Breast Cancer | 12.5 | 48 | [5] |
Table 2: Comparison of Apoptosis Induction by Ganoderic Acids and a Conventional Chemotherapeutic Agent
| Compound | Cell Line | Mechanism of Action | Key Apoptotic Markers | Reference |
| Ganoderic Acids (General) | Various | Mitochondrial-mediated apoptosis, Caspase activation | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↑ Bax/Bcl-2 ratio, Cytochrome c release | [6][7] |
| Ganoderic Acid A | HepG2, SMMC7721 | Caspase-cascade activation | ↑ Cleaved Caspase-3 | [1] |
| Ganoderic Acid DM | Breast Cancer Cells | DNA fragmentation, PARP cleavage | ↑ DNA fragmentation, ↑ Cleaved PARP | [3] |
| Doxorubicin (Alternative) | Various | DNA intercalation, Topoisomerase II inhibition | DNA damage, Caspase activation | [7] |
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[8]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression of key proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ganoderic acids and a typical experimental workflow for their evaluation.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Ganoderic Acids vs. Standard Chemotherapy: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Ganoderic Acids versus standard chemotherapy drugs in the context of cancer treatment. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes key molecular pathways.
Executive Summary
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential as anticancer agents.[1] Preclinical studies suggest that various Ganoderic acids exhibit cytotoxic effects against cancer cells by inducing programmed cell death (apoptosis) and halting the cell cycle.[2][3] This guide provides a comparative overview of Ganoderic acids and standard chemotherapy drugs, focusing on their performance in in vitro studies.
It is important to note that while the user requested a specific comparison involving Ganoderenic acid E , a thorough review of published scientific literature reveals a significant lack of specific data for this particular compound. The majority of research has focused on other members of the Ganoderic acid family, such as Ganoderic Acid A, B, T, and DM.[3][4][5][6] Therefore, this guide will provide a broader comparison of "Ganoderic Acids" as a class, drawing on data from the most studied of these compounds and from extracts containing a mixture of Ganoderic acids.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for various Ganoderic acids and standard chemotherapy drugs on the human hepatocellular carcinoma (liver cancer) cell line, HepG2. It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions, such as incubation time and assay methodology.
Table 1: IC50 Values of Ganoderic Acids and Extracts on HepG2 Cancer Cells
| Compound/Extract | IC50 Value | Exposure Time | Reference |
| Ganoderic Acid A | 187.6 µmol/l | 24 hours | [7] |
| Ganoderic Acid A | 203.5 µmol/l | 48 hours | [7] |
| Ganoderic Acid (in SLNs) | 36.2 µg/mL | 72 hours | [8] |
| Ganoderma sinense Spore Extract (contains Ganoderic Acids A, B, D) | 70.14 µg/mL | 24 hours | [9][10] |
Table 2: IC50 Values of Standard Chemotherapy Drugs on HepG2 Cancer Cells
| Chemotherapy Drug | IC50 Value | Exposure Time | Reference |
| Doxorubicin | 7.98 µg/mL | Not Specified | [11] |
| Doxorubicin | 28.70 µM | Not Specified | [9] |
| Doxorubicin | 1.679 µg/mL | Not Specified | [12] |
| Doxorubicin | Varies (e.g., ~2 µM to >100 µM) | 24, 48, 72 hours | [5][13] |
| Cisplatin | 7 µg/ml | Not Specified | [14] |
| Cisplatin | 16.09±1.52 μg/ml | 24 hours | |
| Cisplatin | 4.323 µg/mL | Not Specified | [12] |
| 5-Fluorouracil | 32.533±0.777μM | Not Specified | |
| 5-Fluorouracil | 9.27 µmol/L | Not Specified | |
| 5-Fluorouracil | 41 mg/l | 48 hours |
Mechanisms of Action: A Comparative Overview
Ganoderic acids and standard chemotherapy drugs often induce cancer cell death through distinct yet sometimes overlapping mechanisms.
Ganoderic Acids: Inducers of Apoptosis and Cell Cycle Arrest
The primary anticancer mechanisms attributed to Ganoderic acids are the induction of apoptosis and the arrest of the cell cycle.[2][3]
-
Apoptosis Induction: Ganoderic acids typically trigger the intrinsic (mitochondrial) pathway of apoptosis.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[2]
-
Cell Cycle Arrest: Studies have shown that different Ganoderic acids can arrest the cell cycle at various phases. For instance, Ganoderic Acid A has been shown to induce G0/G1 phase arrest in hepatocellular carcinoma cells.[7] An extract from Ganoderma sinense containing various Ganoderic acids was found to cause G2/M arrest.[9]
Standard Chemotherapy Drugs: DNA Damage and Inhibition of Cell Division
Standard chemotherapy drugs, such as doxorubicin, cisplatin, and 5-fluorouracil, primarily work by inducing DNA damage or interfering with DNA synthesis and cell division.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.
-
5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer effects of Ganoderic Acids and a typical experimental workflow for their analysis.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by Ganoderic Acids.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Bridging the Gap: In Vivo Validation of In Vitro Findings for Ganoderenic Acid E
A Comparative Guide for Researchers in Oncology and Inflammation
Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has demonstrated notable anti-cancer and anti-inflammatory properties in preliminary in vitro studies. However, the direct translation of these laboratory findings into living organisms remains an area of active investigation. This guide provides a comprehensive comparison of the in vitro results for this compound with the available in vivo data for structurally similar and functionally related ganoderic acids, offering a valuable resource for researchers, scientists, and drug development professionals. Due to the limited in vivo data specifically for this compound, this guide leverages findings from closely related compounds to project its potential therapeutic efficacy and highlight key areas for future research.
Comparative Efficacy: From Cell Cultures to Animal Models
The anti-cancer potential of this compound has been primarily evaluated through its cytotoxic effects on various cancer cell lines in vitro. These studies provide a baseline for its potency and selectivity. To contextualize these findings, we compare them with in vivo anti-tumor and anti-inflammatory data from other well-studied ganoderic acids that share similar mechanisms of action, such as the inhibition of the NF-κB pathway and induction of apoptosis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colorectal | 84.36 |
| HepG2 | Liver | 79.22 |
| HeLa | Cervical | 71.48 |
Table 2: In Vivo Anti-Tumor and Anti-Inflammatory Effects of Related Ganoderic Acids
| Ganoderic Acid | Model | Key In Vivo Effects | Dosage |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) mouse model | Suppressed tumor growth and metastasis; Down-regulated MMP-2 and MMP-9 mRNA expression.[1] | Not specified |
| Ganoderic Acid Me (GA-Me) | MDA-MB-231 xenograft-bearing mice | Inhibited tumor growth. | Not specified |
| Deacetyl Ganoderic Acid F (DeGA F) | LPS-stimulated mice | Suppressed serum levels of pro-inflammatory cytokines (TNF-α and IL-6).[2] | Not specified |
| Ganoderic Acids (GAs) | Mouse model of renal ischemia reperfusion injury | Reduced production of pro-inflammatory factors (IL-6, COX-2, iNOS). | Not specified |
Unraveling the Mechanisms: Signaling Pathways of Interest
In vitro research suggests that the anti-cancer and anti-inflammatory effects of ganoderic acids, including likely mechanisms for this compound, are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival, and the intrinsic apoptosis pathway are primary targets.
References
A Head-to-Head Comparison of Ganoderenic Acid E Purification Techniques
For researchers, scientists, and drug development professionals, the purity and yield of bioactive compounds are paramount. Ganoderenic acid E, a triterpenoid (B12794562) from Ganoderma species, has garnered significant interest for its potential therapeutic properties. This guide provides an objective comparison of two primary techniques for its purification: Semi-Preparative High-Performance Liquid Chromatography (HPLC) followed by Crystallization, and High-Speed Counter-Current Chromatography (HSCCC). While detailed quantitative data for this compound is available for the HPLC method, data for HSCCC is presented based on the purification of similar ganoderic acids, offering a valuable insight into its potential efficacy.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the purification of this compound using Semi-Preparative HPLC and Crystallization, alongside representative data for other ganoderic acids using HSCCC.
| Parameter | Semi-Preparative HPLC & Crystallization (this compound) | High-Speed Counter-Current Chromatography (HSCCC) (Ganoderic Acids S & T) |
| Starting Material | 5 g of acidic ethyl acetate (B1210297) soluble material (AESM) from Ganoderma tsugae[1] | 300 mg of crude triterpenes from Ganoderma lucidum mycelia[2] |
| Yield | 12 mg of Ganoderic Acid E[1] | 3.7 mg of Ganoderic acid S; 25.7 mg of Ganoderic acid T[2] |
| Purity | High (forms crystals from solution)[1] | 83.0% (Ganoderic acid S); 97.8% (Ganoderic acid T)[2] |
| Processing Time | Total separation time of 200 minutes for HPLC run[1] | Single run for initial separation; five cycles for recycling elution[2] |
| Solvent Consumption | Acetonitrile (B52724) and 2% acetic acid solution | n-hexane-ethyl acetate-methanol-water solvent system[2] |
Note on Nomenclature: This guide considers "Ganoderic Acid E" and "this compound" to be interchangeable based on the context of the cited literature. Researchers should always verify the precise chemical structure of their target compound.
Experimental Workflows
The purification of this compound typically involves a multi-step process, starting from the crude extract to the final pure compound. The generalized workflow is depicted below.
Caption: Generalized workflow for the purification of this compound.
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Protocol 1: Semi-Preparative HPLC and Crystallization
This protocol is adapted from a study that successfully isolated Ganoderic acid E from Ganoderma tsugae[1].
1. Preparation of Acidic Ethyl Acetate Soluble Material (AESM):
-
A detailed preliminary extraction and partitioning process is required to obtain the AESM, which serves as the starting material for HPLC purification. This typically involves solvent extraction of the powdered Ganoderma fruiting bodies followed by liquid-liquid partitioning to enrich the triterpenoid fraction.
2. Semi-Preparative HPLC Conditions:
-
Instrument: HITACHI 6050 pump with a HITACHI L-4200 UV-VIS detector and a HITACHI D2500 integrator.
-
Column: Lichrosorb RP-18 (Merck Hibar, 7 µm, 250 × 25 mm).
-
Mobile Phase: A gradient of acetonitrile and 2% acetic acid.
-
0-80 min: Acetonitrile : 2% acetic acid = 1 : 3.
-
After 80 min: Acetonitrile : 2% acetic acid = 1 : 2.
-
-
Flow Rate: 7.8 mL/min.
-
Detection: UV at 252 nm.
-
Sample Injection: Dissolve 5 g of AESM in 5 mL of 50% ethanol and perform the separation in two injections.
3. Fraction Collection and Crystallization:
-
Collect the fractions corresponding to the peak of Ganoderic acid E.
-
Combine the collected fractions.
-
Allow the combined fractions to stand for 4 to 8 days. Ganoderic acid E will form yellow needle crystals directly from the solution.
-
Isolate the crystals by filtration.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
While a specific protocol for this compound is not available, this generalized protocol for the separation of other ganoderic acids (S and T) from Ganoderma lucidum mycelia demonstrates the technique's applicability[2].
1. Preparation of Crude Triterpenes:
-
The dried mycelia of G. lucidum are extracted with ethanol.
-
The crude extract is then further partitioned to obtain a triterpene-rich fraction.
2. HSCCC Conditions:
-
Instrument: A suitable HSCCC instrument.
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water. The ratio is optimized based on the target compounds (e.g., 7:12:11:5, v/v/v/v or 6:10:8:4.5, v/v/v/v).
-
Elution Mode: Recycling elution mode can be employed for improved separation.
-
Sample Injection: Dissolve the crude triterpene sample in a suitable volume of the solvent system.
3. Fraction Collection:
-
Collect the fractions corresponding to the desired peaks based on the chromatogram.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
Purity is typically determined by analytical HPLC.
Signaling Pathway Modulated by Ganoderic Acids
Ganoderic acids are known to exert their biological effects by modulating various cellular signaling pathways. A simplified representation of a key pathway influenced by these compounds is the NF-κB signaling pathway, which is crucial in inflammation and cancer.
References
The Synergistic Potential of Ganoderenic Acid E: A Comparative Guide Based on Related Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates for such strategies due to their own anti-cancer properties and their ability to synergize with conventional chemotherapeutic agents. While research into the specific synergistic effects of Ganoderenic acid E is still in its nascent stages, a wealth of data on structurally similar ganoderic acids provides a strong foundation for exploring its potential.
This guide offers a comparative overview of the synergistic effects of various ganoderic acids with other compounds, supported by experimental data. This information is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this compound and to guide future investigations into its combination therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of ganoderic acids is often quantified by the reduction in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent when used in combination with a ganoderic acid. The following tables summarize key findings from preclinical studies.
Table 1: Synergistic Cytotoxicity of Ganoderic Acids with Cisplatin (B142131)
| Ganoderic Acid | Chemotherapy Agent | Cancer Cell Line | IC50 (Chemotherapy Agent Alone) | IC50 (Combination) | Fold-change in Chemo Efficacy |
| Ganoderic Acid A | Cisplatin | GBC-SD (Gallbladder) | 8.98 µM | 4.07 µM | 2.2-fold decrease[1][2] |
| Ganoderic Acid D | Cisplatin | SKOV3 (Ovarian) | 40 µM | Not specified | Enhanced cytotoxicity[3] |
| Ganoderic Acid D | Cisplatin | SKOV3/DDP (Cisplatin-resistant Ovarian) | 200 µM | Not specified | Enhanced cytotoxicity[3] |
Table 2: Synergistic Effects of Ganoderma Extracts/Acids with Doxorubicin
| Ganoderma Component | Chemotherapy Agent | Cancer Cell Line | Observation |
| Ganoderma tsugae extract | Doxorubicin | H23/0.3 (Doxorubicin-resistant Lung Adenocarcinoma) | Significant enhancement of growth suppression[4] |
| Ganoderic Acid R | Doxorubicin | KB-A-1/Dox (Multidrug-resistant) | Restored sensitivity to Doxorubicin[5] |
Key Signaling Pathways and Mechanisms of Action
The synergistic effects of ganoderic acids are underpinned by their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A primary mechanism of synergy is the enhanced induction of apoptosis. Ganoderic acids, in combination with chemotherapeutic agents, can amplify the apoptotic signaling cascade. For instance, the combination of Ganoderic Acid A with cisplatin promotes apoptosis in gallbladder cancer cells by upregulating the Bax/Bcl-2 ratio and cleaved-caspase 3, indicating activation of the mitochondrial apoptotic pathway[1].
Caption: Synergistic Induction of Apoptosis by Ganoderic Acid and Chemotherapy.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a critical regulator of cancer cell survival, proliferation, and invasion. Several ganoderic acids have been shown to suppress NF-κB activity, thereby sensitizing cancer cells to chemotherapeutic agents[6]. This inhibition can lead to the downregulation of anti-apoptotic proteins and other factors that promote tumor progression.
Caption: Inhibition of NF-κB Signaling by Ganoderic Acid.
Modulation of PI3K/Akt Signaling
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and is often dysregulated in cancer. Extracts from Ganoderma tsugae, which contain ganoderic acids, have been shown to sensitize doxorubicin-resistant lung cancer cells by down-regulating the PI3K/Akt signaling pathway[4].
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma tsugae Induces S Phase Arrest and Apoptosis in Doxorubicin-Resistant Lung Adenocarcinoma H23/0.3 Cells via Modulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Ganoderenic acid E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Ganoderenic acid E, ensuring that its lifecycle within the laboratory concludes with minimal risk and adherence to best practices.
This compound, a triterpenoid (B12794562) derived from Ganoderma species, is not classified as a hazardous substance or mixture according to available safety data sheets.[1] However, this classification does not preclude the need for meticulous disposal protocols. Adherence to general laboratory chemical waste guidelines is paramount to maintaining a safe and compliant research environment.
Summary of Key Data for this compound
For quick reference, the following table summarizes essential information for this compound.
| Property | Value |
| Chemical Formula | C₃₀H₄₀O₈ |
| CAS Number | 110241-23-1 |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Disposal Route | Non-hazardous solid waste or as per institutional guidelines |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it has been contaminated with hazardous materials. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Disposal of Solid this compound
Uncontaminated, solid this compound is considered non-hazardous and can typically be disposed of in the regular solid waste stream.
Methodology:
-
Confirmation of Purity: Ensure the solid waste is solely this compound and has not been contaminated with any hazardous chemicals.
-
Secure Packaging: Place the solid this compound in a sealed, clearly labeled container. The label should identify the contents as "this compound, Non-hazardous."
-
Final Disposal: Dispose of the sealed container in the designated laboratory solid waste stream.
Disposal of this compound in Solution
The disposal of this compound solutions depends on the solvent used.
Methodology for Aqueous Solutions:
-
Neutralization (if applicable): While this compound itself is not a strong acid, if it is in an acidic or basic aqueous solution outside the neutral pH range (typically 5.5-10.5), it should be neutralized before disposal.[2]
-
Drain Disposal Prohibited: As a general rule, hazardous chemicals should never be poured down the drain.[3][4] Even for non-hazardous substances, it is best practice to avoid drain disposal unless explicitly permitted by your institution's EHS office.
-
Collection: Collect the aqueous solution in a designated, compatible waste container.
-
Labeling: Clearly label the container with its contents, including the solvent (water) and solute (this compound), and mark it as "Non-hazardous aqueous waste" or as required by your institution.
-
EHS Pickup: Arrange for the disposal of the container through your institution's chemical waste management program.
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
No Drain Disposal: Disposal of organic solvents down the drain is strictly prohibited.[5]
-
Segregation: Collect the this compound solution in a designated hazardous waste container specifically for organic solvents.[4][6] Ensure compatibility of the solvent with the container material.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing all chemical constituents (e.g., "this compound in DMSO") and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, keeping the container closed except when adding waste.[3][7]
-
Professional Disposal: Follow your institution's procedures for the collection and disposal of hazardous chemical waste by trained personnel.[4]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, pipette tips, and weigh paper, should be disposed of based on the highest level of hazard present. If these materials are contaminated with any hazardous substances, they must be treated as hazardous waste. If only contaminated with non-hazardous this compound, they can typically be disposed of in the regular laboratory solid waste.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ganoderenic Acid E
For researchers, scientists, and drug development professionals, a steadfast commitment to laboratory safety and meticulous chemical handling is foundational. This document provides essential, immediate safety and logistical information for the handling of Ganoderenic acid E, a triterpenoid (B12794562) isolated from Ganoderma lucidum. The procedural guidance, operational plans, and disposal information herein are designed to foster a culture of safety and provide value beyond the product itself.
While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and minimize any potential risks[1]. For a comprehensive safety approach, this guide also incorporates best practices for handling similar triterpenoid compounds, some of which are classified as harmful[1].
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound in its powdered form or when solubilized.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator (as needed) | A suitable respirator should be used when handling the powder form to avoid inhalation of dust. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to prevent contamination and exposure.
Engineering Controls:
-
Ventilation: All manipulations of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the potential for inhalation[1].
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easy cleanup.
Standard Operating Procedure:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly before commencing work.
-
Decontaminate the balance and surrounding work area before and after weighing the compound.
-
Use a micro-spatula for transferring the powder, handling it gently to avoid creating airborne dust[1].
-
Keep the container tightly sealed when not in use.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as contaminated waste.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal[1].
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be disposed of as chemical waste[1].
-
Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated hazardous waste container for organic solvents. Disposal of organic solvents down the drain is generally prohibited.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a detailed methodology for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock solution concentration.
-
Within a chemical fume hood, accurately weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Securely cap the vial and vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
For cell culture experiments, ensure the final concentration of the organic solvent in the media is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Store the stock solution in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage. It is recommended to prepare and use solutions on the same day whenever possible.
Caption: General workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
